Cucurbitacin E
Description
This compound has been reported in Begonia nantoensis, Bacopa monnieri, and other organisms with data available.
RN refers to (9beta,10alpha,16alpha,23E)-isomer; structure given in first source
Properties
IUPAC Name |
[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMQXYDSVBNLL-MUYMLXPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030496 | |
| Record name | Cucurbitacin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18444-66-1 | |
| Record name | Cucurbitacin E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18444-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018444661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin E | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin E | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α,-19-norlanosta-1,5,23(E)-triene-3,11,22-trione 25-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUCURBITACIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8A45XYI21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cucurbitacin E discovery and isolation from plants
An In-depth Technical Guide to the Discovery and Isolation of Cucurbitacin E from Plants
Introduction
Cucurbitacins are a class of structurally diverse, highly oxygenated tetracyclic triterpenoids predominantly found in the plant family Cucurbitaceae.[1][2][3] Renowned for their characteristic bitter taste, these compounds serve as a natural defense mechanism for plants against herbivores.[1][3] The first cucurbitacin, named α-elaterin, was isolated as a crystalline substance in 1831. Among the various types of cucurbitacins, designated alphabetically (A through T), this compound has garnered significant scientific interest due to its potent biological activities.
Chemically, this compound is a tetracyclic triterpene derived from the cucurbitane skeleton. It is recognized for its wide range of pharmacological effects, including anti-inflammatory, antioxidant, and potent cytotoxic activities against numerous cancer cell lines. Its therapeutic potential has made it a focal point for research in drug discovery and development. This document provides a comprehensive technical guide on the historical discovery, plant sources, detailed isolation protocols, and biological mechanisms of this compound.
Discovery and Plant Sources
This compound is primarily isolated from members of the Cucurbitaceae family, which includes common plants like pumpkins, cucumbers, melons, and gourds. However, cucurbitacins have also been identified in several other plant families, such as Scrophulariaceae, Brassicaceae, and Rosaceae.
The concentration of this compound can vary significantly between different species and even within different tissues of the same plant, with the highest levels often found in the fruits and roots. One of the most potent natural sources for isolating this compound is the squirting cucumber, Ecballium elaterium, with its fruit juice being a particularly rich source.
Table 1: Plant Sources and Reported Concentrations of this compound
| Plant Species | Family | Plant Part(s) | Reported Concentration | Citation(s) |
| Cucurbita pepo (Pumpkin) | Cucurbitaceae | Fruit | 0.0663% w/w | |
| Lagenaria siceraria (Bottle Gourd) | Cucurbitaceae | Fruit | 0.0356% w/w | |
| Ecballium elaterium (Squirting Cucumber) | Cucurbitaceae | Fruit | ~3.84% w/w | |
| Back-mutated Watermelon/Squash | Cucurbitaceae | Fruit | 930 - 3100 mg/kg | |
| Cucumis sativus (Cucumber) | Cucurbitaceae | Leaves, Stems, Seeds | Quantified but variable | |
| Luffa acutangula (Angled Loofah) | Cucurbitaceae | Fruit | Contains Cucurbitacin B and E |
Experimental Protocols for Isolation and Purification
The isolation of this compound from plant material is a multi-step process involving extraction, fractionation, and chromatographic purification. The protocols are designed to separate this moderately polar triterpenoid from a complex mixture of other plant metabolites.
General Workflow
The overall process begins with the harvesting and preparation of plant material, followed by solvent extraction, partitioning to remove unwanted compounds, and a series of chromatographic steps to achieve high purity.
References
The Biosynthesis of Cucurbitacin E in Cucurbitaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucurbitacin E, a highly oxygenated tetracyclic triterpenoid found in members of the Cucurbitaceae family, has garnered significant attention for its potent cytotoxic and anti-inflammatory properties, making it a promising candidate for drug development. Understanding its intricate biosynthesis is paramount for harnessing its therapeutic potential, whether through metabolic engineering in plants or heterologous expression systems. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, genetic regulation, and key intermediates. It consolidates quantitative data from pivotal studies and presents detailed experimental protocols for the elucidation and analysis of this pathway, aiming to equip researchers with the necessary knowledge to advance the study and application of this valuable natural product.
Introduction
Cucurbitacins are a class of bitter-tasting triterpenoids that serve as a natural defense mechanism for plants in the Cucurbitaceae family, which includes watermelon, cucumber, and melon. Among the various cucurbitacins, this compound has demonstrated significant pharmacological activities, including potent anti-cancer effects.[1] The biosynthesis of these complex molecules originates from the ubiquitous isoprenoid pathway and involves a series of specific enzymatic modifications, primarily catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and acyltransferases (ACTs).[2] In watermelon (Citrullus lanatus), the biosynthesis of this compound is a tightly regulated process, both spatially and temporally, and is controlled by specific transcription factors.[3] This guide will dissect the biosynthetic pathway of this compound, providing a comprehensive overview for researchers in natural product chemistry, plant biology, and drug discovery.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids, and proceeds through a series of oxidative and acyl transfer reactions. The core of this pathway is a set of co-expressed genes, often found in conserved gene clusters within the genomes of cucurbit species.
From Mevalonate to Cucurbitadienol: The Initial Steps
The journey to this compound starts with the mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).
The first committed step in cucurbitacin biosynthesis is the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid backbone, cucurbitadienol. This crucial reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol synthase. In watermelon, this enzyme is encoded by the ClBi gene.
The Core Biosynthetic Pathway: A Series of Oxidations and Acetylation
Following the formation of cucurbitadienol, a series of modifications, primarily hydroxylation and acetylation, are carried out by cytochrome P450 enzymes (CYPs) and an acyltransferase (ACT) to yield this compound. The genes encoding these enzymes are often clustered with the Bi gene. In watermelon, the biosynthesis of this compound involves one OSC gene (ClBi), seven CYP450 genes, and one ACT gene.
The proposed biosynthetic pathway from cucurbitadienol to this compound is as follows:
-
Cucurbitadienol is the initial substrate.
-
A series of hydroxylation reactions at various positions on the cucurbitadienol backbone are catalyzed by multiple CYP450 enzymes. While the exact sequence and all intermediates for this compound are still under investigation, key hydroxylation steps are known to occur at positions C-2, C-11, C-20, and C-25.
-
The final step in the formation of this compound is the acetylation of the hydroxyl group at the C-25 position, a reaction catalyzed by an acyltransferase encoded by the ClACT gene.
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound is not constitutive but is instead regulated by a set of transcription factors belonging to the basic helix-loop-helix (bHLH) family. In watermelon, two key transcription factors, ClBt and ClBr , act as master switches to control the expression of the entire biosynthetic gene cluster.
-
ClBt is responsible for regulating this compound synthesis in the fruit .
-
ClBr controls the biosynthesis in the roots .
These transcription factors directly bind to the promoters of the biosynthetic genes, including ClBi, the CYP450s, and ClACT, thereby activating their transcription in a tissue-specific manner. The expression of ClBt and ClBr themselves is influenced by developmental cues and environmental stresses, providing a mechanism for the plant to produce these defensive compounds when and where they are needed.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound biosynthesis.
Table 1: Gene Expression in Watermelon Tissues
| Gene | Tissue | Relative Expression Level (Normalized) | Reference |
| ClBi | Root | High | |
| ClBi | Fruit (bitter) | High | |
| ClBt | Fruit (bitter) | High | |
| ClBr | Root | High |
Table 2: this compound Content in Watermelon Tissues
| Tissue | This compound Concentration (µg/g fresh weight) | Reference |
| Fruit (bitter) | 150 - 300 | |
| Root | 50 - 100 | |
| Leaf | Low / Undetectable |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.
Quantification of this compound by LC-MS/MS
Objective: To accurately measure the concentration of this compound in plant tissues.
Materials:
-
Plant tissue (e.g., watermelon fruit, root)
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Acetonitrile with 0.1% formic acid (LC-MS grade)
-
This compound standard
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: a. Freeze-dry the plant tissue and grind to a fine powder. b. Accurately weigh approximately 100 mg of the powdered tissue. c. Extract the tissue with 1 mL of methanol by vortexing for 1 minute, followed by sonication for 30 minutes. d. Centrifuge the extract at 13,000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.
- Optimize cone voltage and collision energy for maximum signal intensity.
-
Quantification: a. Prepare a standard curve of this compound in methanol at known concentrations. b. Analyze the standards and samples under the same LC-MS/MS conditions. c. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of genes involved in this compound biosynthesis.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse)
-
Reference gene primers (e.g., Actin, Ubiquitin)
-
Quantitative PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: a. Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder. b. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template. b. qPCR Program:
- Initial denaturation: 95°C for 3-5 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.
- Melting curve analysis to verify the specificity of the amplification. c. Run the reactions in triplicate for each sample and gene. d. Include a no-template control to check for contamination.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each reaction. b. Normalize the Ct values of the target genes to the Ct values of a stably expressed reference gene. c. Calculate the relative gene expression using the 2-ΔΔCt method.
In Vitro Enzyme Assay for Cucurbitadienol Synthase (ClBi)
Objective: To determine the enzymatic activity of ClBi in converting 2,3-oxidosqualene to cucurbitadienol.
Materials:
-
Recombinant ClBi enzyme (expressed in yeast or E. coli)
-
2,3-oxidosqualene substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Ethyl acetate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Enzyme Reaction: a. Set up the reaction mixture containing the assay buffer, a known amount of purified recombinant ClBi enzyme, and the 2,3-oxidosqualene substrate. b. Incubate the reaction at 30°C for 1-2 hours. c. Stop the reaction by adding an equal volume of ethyl acetate.
-
Product Extraction: a. Vortex the mixture vigorously to extract the product into the ethyl acetate layer. b. Centrifuge to separate the phases. c. Carefully transfer the upper ethyl acetate layer to a new tube. d. Repeat the extraction twice more. e. Pool the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.
-
GC-MS Analysis: a. Resuspend the dried extract in a small volume of hexane or other suitable solvent. b. Analyze the sample by GC-MS to identify and quantify the cucurbitadienol product. c. Compare the retention time and mass spectrum of the product to an authentic cucurbitadienol standard.
Visualizations
Diagrams of Pathways and Workflows
Caption: Biosynthetic pathway of this compound from Acetyl-CoA.
Caption: Regulation of this compound biosynthetic genes by ClBt and ClBr.
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
The biosynthesis of this compound in Cucurbitaceae is a complex and tightly regulated process involving a dedicated set of enzymes and transcription factors. This technical guide has provided a comprehensive overview of the pathway, from its origins in the mevalonate pathway to the final enzymatic modifications that yield the bioactive this compound. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers seeking to investigate this pathway further. A thorough understanding of this compound biosynthesis is crucial for developing strategies to enhance its production for pharmaceutical applications, whether through breeding programs in plants or metabolic engineering in microbial hosts. Future research should focus on elucidating the precise sequence of oxidative reactions and identifying the upstream signaling pathways that regulate the master transcription factors, which will undoubtedly open new avenues for the sustainable production of this promising natural therapeutic.
References
Mechanism of action of Cucurbitacin E on STAT3 pathway
An In-depth Technical Guide on the Mechanism of Action of Cucurbitacin E on the STAT3 Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation and apoptosis, and its aberrant, constitutive activation is a hallmark of many human cancers.[1][2] This has positioned STAT3 as a prime therapeutic target for novel anticancer drugs.[2] this compound (CuE), a tetracyclic triterpenoid derived from plants of the Cucurbitaceae family, has demonstrated significant potential as an inhibitor of the STAT3 signaling pathway.[3][4] This technical guide delineates the mechanism of action of this compound on the STAT3 pathway, presenting quantitative data on its inhibitory effects, detailed protocols for key experimental assays, and visual diagrams of the molecular interactions and experimental workflows.
Core Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting the Janus kinase (JAK)/STAT3 signaling pathway. The canonical activation of this pathway involves the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue by upstream kinases, predominantly JAK2. This phosphorylation event is crucial as it induces the homodimerization of STAT3 monomers through reciprocal SH2 domain interactions. These activated dimers then translocate to the nucleus, bind to specific DNA response elements, and drive the transcription of target genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL), and angiogenesis (e.g., VEGF).
This compound disrupts this cascade by inhibiting the activation of both JAK2 and STAT3. By preventing the phosphorylation of STAT3, CuE effectively blocks its dimerization and subsequent nuclear translocation, thereby downregulating the expression of its target genes. This inhibition leads to significant downstream cellular consequences, including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.
Quantitative Data: Inhibitory Effects of this compound
The efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes key data points, including the half-maximal inhibitory concentration (IC₅₀) for cell viability and concentrations used to demonstrate significant inhibition of STAT3 phosphorylation.
| Cell Line Type | Cell Line | Parameter | Value | Treatment Duration | Source |
| Cutaneous T-cell Lymphoma | HuT-78 | IC₅₀ | 17.38 µM | Not Specified | |
| Cutaneous T-cell Lymphoma | SeAx | IC₅₀ | 22.01 µM | Not Specified | |
| Bladder Cancer | T24 | IC₅₀ | 1012.32 ± 10.6 nM | 48 hours | |
| Bladder Cancer | T24 | p-STAT3 Inhibition | 250, 500, 1000 nM | 24 hours | |
| Gastric Cancer | NCI-N87 | IC₅₀ | ~100 nM | 48 hours | |
| Gastric Cancer | SNU-16 | IC₅₀ | ~120 nM | 48 hours | |
| Gastric Cancer | MGC-803 | IC₅₀ | ~150 nM | 48 hours | |
| Gastric Cancer | SGC-7901 | IC₅₀ | ~200 nM | 48 hours | |
| Gastric Cancer | BGC-823 | IC₅₀ | ~250 nM | 48 hours | |
| Gastric Cancer | AGS | IC₅₀ | 0.1 µg/ml (~180 nM) | 24 hours | |
| Laryngeal Squamous Cell | TU686, AMC-HN-8 | Cell Viability Reduction | 0.05 - 0.4 µM | 24, 48, 72 hours | |
| Melanoma | A375 | Cell Proliferation Inhibition | 2, 4, 8 µM | 4 days |
Signaling Pathway and Molecular Interactions
The following diagram illustrates the JAK/STAT3 signaling pathway and the primary points of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key assays used to evaluate the effect of this compound on the STAT3 pathway.
Western Blot for Phosphorylated STAT3 (Tyr705)
This protocol is used to quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3, providing a direct measure of pathway inhibition.
Materials:
-
Cancer cell line of interest (e.g., T24, NCI-N87)
-
This compound (stock solution in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
8-10% SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Phospho-Stat3 (Tyr705) (e.g., Cell Signaling Technology, #9145)
-
Total Stat3 (e.g., Cell Signaling Technology, #9139)
-
Loading Control (β-Actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁶ cells per well in 6-well plates. After overnight adherence, treat cells with various concentrations of this compound (e.g., 0, 100, 250, 500 nM) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes. Clarify the lysate by centrifugation at ≥14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis & Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-p-STAT3 (Tyr705) antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.
Cell Viability Assay (CCK-8 / MTT)
This assay measures the cytotoxic and anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest
-
96-well microplates
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10³ to 2x10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0 to 2000 nM) for 24, 48, or 72 hours. Include a DMSO-only control.
-
Assay Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 2-4 hours.
-
For MTT: Add 100 µL of 1.0 mg/ml MTT to each well and incubate for 3 hours at 37°C. Then, add 100 µL of DMSO to solubilize the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results to determine the IC₅₀ value.
STAT3 Dual-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of STAT3 in response to an inhibitor.
Materials:
-
HEK293T or other suitable cells
-
STAT3-responsive firefly luciferase reporter vector
-
Renilla luciferase vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
STAT3 activator (e.g., 20 ng/mL IL-6)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the STAT3 firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.
-
Cell Seeding: After transfection, seed the cells into a 96-well white, clear-bottom plate at a density of ~10,000 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a STAT3 activator like IL-6 for 6-24 hours to induce STAT3-dependent luciferase expression.
-
Cell Lysis: Remove the medium and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay system's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in STAT3 activity relative to the stimulated, untreated control.
Experimental Workflow Visualization
The following diagram outlines the workflow for a STAT3 dual-luciferase reporter assay to test the inhibitory activity of this compound.
Conclusion
This compound is a potent natural compound that effectively inhibits the constitutively active STAT3 signaling pathway, a key driver in many cancers. Its mechanism of action involves the direct or indirect inhibition of JAK2 and the subsequent phosphorylation of STAT3, which prevents its activation, dimerization, and nuclear function. This leads to reduced proliferation and increased apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating this compound as a potential therapeutic agent for STAT3-driven malignancies.
References
Cucurbitacin E and the Actin Cytoskeleton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin E (CuE) is a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family.[1][2][3] Renowned for a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and hepatoprotective activities, CuE has garnered significant attention in biomedical research.[2][4] A primary mechanism underlying its potent cytotoxicity and anti-proliferative effects is its profound interaction with the cellular cytoskeleton, particularly the actin filament network. This technical guide provides an in-depth examination of the molecular interactions between this compound and the actin cytoskeleton, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.
Core Mechanism of Interaction
This compound disrupts actin cytoskeleton dynamics through a multifaceted mechanism that involves both direct interaction with actin filaments and indirect modulation of key regulatory signaling pathways. This dual action leads to significant changes in cell morphology, adhesion, migration, and proliferation.
Direct Interaction: Stabilization of Filamentous Actin (F-actin)
Unlike compounds that inhibit actin polymerization, this compound's primary direct effect is the inhibition of actin depolymerization. It specifically binds to filamentous actin (F-actin) but not to monomeric G-actin. This interaction is characterized by:
-
Covalent Bonding: Mass spectrometry analysis has revealed that this compound forms a covalent bond with F-actin at the cysteine residue Cys257. This covalent linkage contributes to the stabilization of the actin filament.
-
Substoichiometric Inhibition: CuE effectively inhibits actin depolymerization at substoichiometric concentrations, with effects observed at ratios as low as 1:6 and 1:15 (CuE to actin). This suggests a highly potent mechanism that does not require saturation of all available binding sites.
-
Distinct Binding Site: CuE is compatible with phalloidin staining, indicating that it occupies a different binding site on the actin filament than phalloidin and jasplakinolide, which are other well-known F-actin stabilizers.
Indirect Interaction: Modulation of the Cofilin Pathway
This compound also exerts significant control over actin dynamics by modulating the activity of cofilin, a key actin-depolymerizing and severing protein. The activity of cofilin is tightly regulated by phosphorylation; it is inactive when phosphorylated and active when dephosphorylated.
-
Inhibition of Cofilin Phosphorylation: CuE treatment leads to a decrease in the phosphorylation of cofilin at its Serine-3 residue. This results in the activation of cofilin's actin-severing function.
-
Suppression of Upstream Kinases (LIMK): The dephosphorylation of cofilin is achieved by CuE's ability to suppress the phosphorylation of its upstream kinases, LIM kinase 1 (LIMK1) and LIMK2. By inhibiting LIMK activity, CuE prevents the inactivation of cofilin, thereby promoting actin filament disassembly.
The concurrent stabilization of F-actin via direct binding and the promotion of filament severing through cofilin activation create a state of profound cytoskeletal dysregulation, leading to actin aggregation, disruption of stress fibers, and inhibition of cellular processes reliant on dynamic actin remodeling, such as migration and invasion.
Impact on Associated Signaling Pathways
The disruption of the actin cytoskeleton by CuE has downstream consequences for several signaling pathways crucial for cancer cell metastasis and proliferation:
-
Src/FAK/Rac1 Pathway: CuE has been shown to suppress the Src/FAK/Rac1 signaling pathway, which is involved in cell migration and invasion.
-
JAK/STAT3 Pathway: A well-documented target of cucurbitacins is the JAK/STAT3 pathway. CuE inhibits the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival. This effect is sometimes linked to the disruption of actin filaments.
Quantitative Data Presentation
The following table summarizes the key quantitative data from studies investigating the effects of this compound on the actin cytoskeleton and related cellular processes.
| Parameter | Cell Line / System | Value / Effect | Source |
| IC50: Cell Proliferation | Prostate Carcinoma Explants | 7-50 nM (2-6 day exposure) | |
| Caco-2 (Intestinal) | 0.004 - 0.287 µM (24-72 h) | ||
| A375 (Melanoma) | ~4 µM (Marked cell death) | ||
| IC50: Cell Migration | Caco-2 (Scratch Assay) | 0.057 - 0.649 µM (24-72 h) | |
| Caco-2 (Transwell Assay) | 0.022 µM (24 h) | ||
| IC50: Platelet Aggregation | Human Platelets | >10 µM | |
| IC50: Tubulin Polymerization | In vitro | 566.91 ± 113.5 µM | |
| Actin Depolymerization | In vitro (Pyrene Assay) | Inhibition at ≥ 1:15 ratio (CuE:Actin) | |
| Live Cells (FLAP) | 1.6-fold decrease in depolymerization rate | ||
| Actin Depolymerization Halftime | Live Cells (FLAP) | Increase from 14 ± 1 s to 22.5 ± 4 s | |
| F-actin/G-actin Ratio | HT1080 Cells | Decreased ratio after treatment | |
| Platelets | Increased ratio after treatment | ||
| Effective Concentration | Live Cells (FLAP) | 10 nM | |
| T24 Bladder Cancer Cells | 250, 500, 1000 nM (G2/M arrest) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the interaction between this compound and the actin cytoskeleton.
Actin Depolymerization Assay (in vitro)
This assay measures the rate of F-actin depolymerization by monitoring the fluorescence of pyrene-labeled actin.
-
Actin Preparation: Prepare pyrene-labeled F-actin by polymerizing G-actin in a polymerization buffer.
-
Initiation of Depolymerization: Induce depolymerization by diluting the pre-formed F-actin solution.
-
Treatment: Add varying substoichiometric concentrations of this compound (e.g., 0.5 µM, 0.75 µM, 1.5 µM CuE for 3 µM actin) to the F-actin solution either before or after initiating depolymerization.
-
Fluorescence Measurement: Monitor the decrease in pyrene fluorescence over time using a fluorometer. A slower decrease in fluorescence in the presence of CuE indicates inhibition of depolymerization.
-
Controls: Use a vehicle control (e.g., DMSO) and a known actin stabilizer like Jasplakinolide for comparison.
Immunofluorescence Staining of F-actin
This method visualizes the structure and organization of the actin cytoskeleton within cells.
-
Cell Culture and Treatment: Seed cells (e.g., Caco-2, HeLa) on glass coverslips and culture until they reach approximately 80% confluence. Treat the cells with the desired concentration of this compound (e.g., 0.1 µM) for a specified duration (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 15 minutes.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 2.5% BSA in PBS) for 30 minutes.
-
F-actin Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 594-phalloidin) for 15-60 minutes to specifically stain F-actin.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 15 minutes, wash with PBS, and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a laser scanning confocal microscope.
Western Blot Analysis for Signaling Proteins
This technique is used to quantify changes in the levels and phosphorylation status of proteins in the cofilin pathway.
-
Cell Lysis: Treat cells with this compound, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific for total cofilin, phospho-cofilin (Ser3), total LIMK1/2, and phospho-LIMK1/2.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of CuE treatment.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.
References
- 1. This compound inhibits breast tumor metastasis by suppressing cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Proliferation and Migration of Intestinal Epithelial Cells via Activating Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
The Pharmacokinetics and Bioavailability of Cucurbitacin E: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin E, a tetracyclic triterpenoid compound predominantly found in plants of the Cucurbitaceae family, has garnered significant scientific interest for its wide array of pharmacological activities.[1] These include potent anti-inflammatory, antioxidant, and notably, anti-cancer properties.[2] As a promising candidate for therapeutic development, a thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is paramount for its translation into clinical practice. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, details the experimental methodologies used for its study, and illustrates its interactions with key cellular signaling pathways.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been primarily investigated in rodent models. These studies reveal a compound with rapid distribution and clearance, but notably poor oral bioavailability.
Absorption and Bioavailability
Studies indicate that the oral bioavailability of this compound is very low. Following oral or intraperitoneal administration to Wistar rats at a dose of 1 mg/kg, plasma concentrations of this compound were found to be below the limit of quantification (40 pg/mL), suggesting limited absorption from the gastrointestinal tract or extensive first-pass metabolism.[3] While a specific percentage for the oral bioavailability of this compound is not well-documented, related cucurbitacins, such as Cucurbitacin B, have shown an oral bioavailability of approximately 10% in rats, which may suggest a similar low level for this compound.[4]
Distribution
Following intravenous administration in rats, this compound exhibits a large volume of distribution, indicating extensive distribution into tissues. A study using a 1 mg/kg intravenous dose in male Wistar rats reported a volume of distribution of 27.22 L.[5] This suggests that this compound likely penetrates various tissues and compartments throughout the body.
Metabolism
The metabolism of this compound involves several biotransformation pathways. One of the primary metabolic routes is hydrolysis, where this compound is converted to its metabolite, Cucurbitacin I. In vitro studies with human liver microsomes have confirmed this conversion. Furthermore, glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs), is another significant metabolic pathway. UGT1A1 has been identified as the primary isoform involved in the glucuronidation of this compound and I, with other isoforms like UGT1A7, UGT1A10, 1A6, and 1A8 also contributing. Sulfation, mediated by sulfotransferases in human liver cytosols, has also been identified as a metabolic route for cucurbitacins.
In terms of drug-drug interaction potential, this compound has been shown to competitively inhibit the activity of cytochrome P450 2C11 (CYP2C11) in rats, a homolog of human CYP2C9. This suggests a potential for interactions with other drugs metabolized by this enzyme.
Excretion
Detailed studies on the excretion of this compound and its metabolites are limited. However, given its metabolism in the liver, it is likely that the metabolites are excreted through both renal and biliary routes.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from published studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Animal Model | Dose | Reference |
| Volume of Distribution (Vd) | 27.22 L | Male Wistar Rats | 1 mg/kg | |
| Clearance (CL) | 4.13 L/h | Male Wistar Rats | 1 mg/kg | |
| Elimination Half-life (t½) | 4.57 h | Male Wistar Rats | 1 mg/kg | |
| Release Time | 0.45 h | Male Wistar Rats | 1 mg/kg |
Table 2: Attempted Pharmacokinetic Evaluation of this compound in Rats (Oral and Intraperitoneal Administration)
| Route of Administration | Dose | Outcome | Animal Model | Reference |
| Oral | 1 mg/kg | Plasma concentrations below limit of quantification (40 pg/mL) | Wistar Male Rats | |
| Intraperitoneal | 1 mg/kg | Plasma concentrations below limit of quantification (40 pg/mL) | Wistar Male Rats |
Experimental Protocols
The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed analytical technique due to its high sensitivity and specificity.
Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol is based on the methodology described by Fiori et al.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard (e.g., clobazam).
-
Perform protein precipitation by adding a mixture of acetonitrile and methyl tert-butyl ether (1:5 v/v).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Select B column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (30:40:30 v/v/v).
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
4. Method Validation:
-
The method should be validated for linearity, limit of quantification (LOQ), accuracy, precision, stability, and matrix effect according to regulatory guidelines. The reported LOQ for this method was 40 pg/mL.
Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of this compound in rat plasma.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, many of which are implicated in cancer and inflammation.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often observed in various cancers. This compound is a potent inhibitor of the JAK/STAT pathway, primarily by inhibiting the phosphorylation and activation of STAT3.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Apoptosis Signaling Pathways
This compound induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to increase the expression of Fas/CD95, leading to the activation of caspase-8. Concurrently, it promotes the release of cytochrome c from the mitochondria, which activates caspase-9. Both pathways converge on the activation of executioner caspase-3, leading to apoptosis.
Caption: Induction of apoptosis by this compound via intrinsic and extrinsic pathways.
PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been shown to inhibit the PI3K/Akt pathway, which in turn suppresses the activation of NF-κB. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the PI3K/Akt/NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been found to suppress the MAPK signaling pathway in hepatocellular carcinoma cells, contributing to its anti-proliferative and anti-metastatic effects.
References
- 1. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a quantification method for cucurbitacins E and I in rat plasma: Application to population pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of this compound on rat hepatic CYP2C11 expression and activity using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bitter Truth: A Technical Guide to Sourcing and Extracting Cucurbitacin E
For Researchers, Scientists, and Drug Development Professionals
Cucurbitacin E, a highly oxygenated tetracyclic triterpenoid, has garnered significant attention within the scientific community for its potent cytotoxic, anti-inflammatory, and anticancer properties. As a prominent member of the cucurbitacin family, it represents a promising lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction and purification, tailored for professionals in research and drug development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Cucurbitaceae family, which encompasses a wide array of gourds, melons, and pumpkins.[1][2] The presence and concentration of this bitter compound can vary significantly depending on the plant species, the specific plant part, and even the age of the plant.[3]
Key plant genera known to be rich sources of cucurbitacins, including this compound, include:
-
Citrullus (e.g., Citrullus colocynthis - bitter apple)
-
Ecballium (e.g., Ecballium elaterium - squirting cucumber)
-
Lagenaria (e.g., Lagenaria siceraria - bottle gourd)
-
Cucumis (e.g., Cucumis melo - melon)
While the fruits are often a primary source, this compound can also be found in other plant tissues, including the roots and leaves. Notably, the placental tissue of some Cucurbita species has been found to contain significantly higher concentrations of cucurbitacins compared to the flesh or rind.
Quantitative Analysis of this compound in Natural Sources
The yield of this compound from various plant sources is influenced by the extraction method and the specific cultivar. The following table summarizes quantitative data from several studies.
| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |
| Cucurbita pepo | Fruit | RP-HPLC | 0.0663% w/w | |
| Lagenaria siceraria | Fruit | RP-HPLC | 0.0356% w/w | |
| Diplocyclos palmatus | Fruit | Continuous Shaking Extraction (Chloroform) | 2.345 ± 0.1686 mg/g DW (for Cucurbitacin I, a related compound) | |
| Cucumis melo (various varieties) | Fruit | RP-HPLC | 0.0129% w/w - 0.231% w/w | |
| Ecballium elaterium | Fruit | Not specified | 3.84% w/w |
Extraction and Purification Methodologies
The extraction and purification of this compound from plant material is a multi-step process that typically involves initial solvent extraction followed by chromatographic separation.
Experimental Protocol: Solvent Extraction from Cucurbita pepo Leaves
This protocol is adapted from the methodology described by Kadhim et al. (2020).
1. Plant Material Preparation:
- Collect fresh leaves of Cucurbita pepo before the flowering stage.
- Dry the leaves in the shade at room temperature to prevent degradation of the target compound.
- Pulverize the dried leaves into a fine powder.
2. Maceration:
- Soak one kilogram of the pulverized plant material in 4.5 liters of 90% methanol.
- Continuously shake the mixture at room temperature for three days to ensure thorough extraction.
3. Filtration and Concentration:
- Filter the extract to remove solid plant debris.
- Evaporate the filtrate to dryness under vacuum using a rotary evaporator to obtain the crude methanolic extract.
Experimental Protocol: Purification using Column Chromatography from Ecballium elaterium Juice
This protocol is based on the method detailed by SADEGHPOUR et al. (2016).
1. Initial Extraction and Fractionation:
- Mix equal volumes of E. elaterium fruit juice and methanol and shake at room temperature for 24 hours.
- Collect the supernatant and air-dry it to get the total extract.
- Re-extract the total extract sequentially with petroleum ether, chloroform, and ethyl acetate. Air-dry each fraction.
2. Column Chromatography (Silica Gel):
- Dissolve the chloroform fraction (which contains this compound) in a minimal amount of solvent.
- Pack a glass column (e.g., 5 cm x 60 cm) with silica gel (230-400 mesh) as the stationary phase.
- Load the dissolved chloroform fraction onto the column.
- Elute the column with a gradient of chloroform and ethyl acetate, starting with 80% chloroform: 20% ethyl acetate and gradually increasing the polarity to 100% ethyl acetate.
3. Fraction Collection and Analysis:
- Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1) solvent system.
- Identify the fractions containing this compound by comparing with a standard.
- Combine the fractions rich in this compound for further purification if necessary (e.g., preparative TLC or HPLC).
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways, primarily the JAK/STAT pathway and apoptosis-related cascades.
Inhibition of the JAK/STAT Signaling Pathway
This compound is a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, particularly targeting STAT3. This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Induction of Apoptosis
This compound can induce programmed cell death, or apoptosis, through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of apoptosis by this compound via extrinsic and intrinsic pathways.
Experimental Workflow for Extraction and Purification
The general workflow for isolating this compound involves a series of sequential steps from raw plant material to a purified compound.
Caption: General experimental workflow for the extraction and purification of this compound.
This guide provides a foundational understanding of the natural sourcing and extraction of this compound. For successful isolation and downstream applications, it is crucial to optimize these protocols based on the specific plant material and available laboratory resources. Further research into the diverse biological activities of this compound will undoubtedly pave the way for its potential clinical applications.
References
- 1. This compound Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Huh7 Hepatoma Carcinoma Cell Proliferation and Metastasis via Suppressing MAPKs and JAK/STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
The Bitter Truth: Unraveling the Structure-Activity Relationship of Cucurbitacin E for Therapeutic Innovation
A Technical Guide for Researchers and Drug Development Professionals
Cucurbitacin E, a tetracyclic triterpenoid found in various plants of the Cucurbitaceae family, has emerged as a potent bioactive compound with significant potential in oncology and inflammatory disease research. Its complex structure is intrinsically linked to its diverse biological activities, primarily its potent cytotoxic and anti-inflammatory effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the quantitative data from key studies, detail the experimental protocols used to elucidate its mechanisms, and visualize the intricate signaling pathways it modulates.
Core Structure and Key Functional Groups
This compound is characterized by a unique tetracyclic cucurbitane skeleton. The biological activity of cucurbitacins is highly dependent on the specific functional groups attached to this core structure. For this compound, key features include the α,β-unsaturated ketone in the A ring, a hydroxyl group at C-2, a di-unsaturated side chain with an acetyl group at C-25, and a ketone at C-11. Modifications to these sites have been shown to significantly impact its potency and selectivity.
Quantitative Structure-Activity Relationship: Cytotoxicity
The cytotoxic properties of this compound and its derivatives have been extensively studied across a wide range of cancer cell lines. The primary mechanism of its anticancer activity is the potent inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly the phosphorylation of STAT3. This inhibition leads to cell cycle arrest and induction of apoptosis.[1][2][3] The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and related cucurbitacins, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SAS | Oral Squamous Cell Carcinoma | 3.69 | [4] |
| T24 | Bladder Cancer | ~1.0 (induces apoptosis) | [5] | |
| NCI-N87 | Gastric Cancer | < 0.1 | ||
| BGC-823 | Gastric Cancer | ~0.1 | ||
| SNU-16 | Gastric Cancer | ~0.1 | ||
| SGC-7901 | Gastric Cancer | ~0.15 | ||
| MGC-803 | Gastric Cancer | ~0.1 | ||
| A375 | Melanoma | ~4.0 (induces death) | ||
| MCF-7 | Breast Cancer | Not specified | ||
| SW 1353 | Chondrosarcoma | 9.16 (24h) | ||
| Cucurbitacin I | SW 1353 | Chondrosarcoma | 5.06 (24h) | |
| Cucurbitacin D | SW 1353 | Chondrosarcoma | 13.14 (24h) |
Table 1: Cytotoxicity of this compound and related compounds against various cancer cell lines.
Structure-Activity Relationship Insights for Cytotoxicity
From the available data, several key SAR insights can be drawn:
-
The α,β-Unsaturated Ketone: The Michael acceptor functionality in the A-ring is crucial for the covalent inhibition of its targets, including STAT3.
-
Side Chain Modifications: The structure of the side chain significantly influences cytotoxic potency. For instance, the presence of the acetyl group at C-25 in this compound contributes to its high activity. Hydrolysis of this group to a hydroxyl, as seen in Cucurbitacin I, can modulate activity.
-
Hydroxylation Patterns: The presence and position of hydroxyl groups on the tetracyclic core are important for target binding and overall activity.
Anti-inflammatory Activity of this compound
Beyond its anticancer effects, this compound exhibits potent anti-inflammatory properties. This activity is also linked to the inhibition of key inflammatory pathways. This compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the NF-κB and PI3K/Akt signaling pathways.
| Assay | Model | Effect of this compound | Reference |
| Nitric Oxide Production | LPS/IFN-γ stimulated RAW264.7 macrophages | Inhibition | |
| Cyclooxygenase (COX) Activity | In vitro enzyme assay | Inhibition of COX-1 and COX-2 | |
| Pro-inflammatory Cytokine Production (IL-1β, IL-6, IL-8) | TNF-α stimulated human synoviocyte MH7A cells | Significant suppression |
Table 2: Anti-inflammatory activities of this compound.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of this compound.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is based on methodologies used to assess this compound-induced apoptosis.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Following treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Western Blotting for STAT3 Phosphorylation
This protocol outlines the general steps for detecting the inhibition of STAT3 phosphorylation by this compound.
Objective: To assess the effect of this compound on the phosphorylation level of STAT3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and a loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: A typical experimental workflow for this compound SAR studies.
Conclusion and Future Directions
This compound stands out as a promising natural product with potent anticancer and anti-inflammatory activities. Its mechanism of action, centered on the inhibition of the JAK/STAT pathway, provides a solid foundation for its therapeutic potential. The structure-activity relationship studies highlighted in this guide underscore the importance of specific functional groups for its biological effects. Future research should focus on the synthesis of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of its downstream targets and potential off-target effects will be crucial for its successful translation into clinical applications. This in-depth technical guide serves as a valuable resource to propel further investigation into this fascinating and potent natural compound.
References
- 1. This compound Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cellular proliferation and induces apoptosis in melanoma by suppressing HSDL2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cucurbitacin E as an Inhibitor of JAK/STAT Signaling
This technical guide provides a comprehensive overview of this compound, a naturally occurring triterpenoid, and its function as a potent inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. The JAK/STAT pathway is a critical cellular signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating fundamental processes such as cell proliferation, differentiation, survival, and immune responses[1]. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention[1][2]. This compound has emerged as a significant small molecule inhibitor, demonstrating the ability to modulate this pathway and exert anti-proliferative and pro-apoptotic effects in various cancer models[3][4].
Mechanism of Action: this compound and the JAK/STAT Pathway
The canonical JAK/STAT pathway is initiated when a cytokine or growth factor binds to its corresponding transmembrane receptor, leading to receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to auto-phosphorylate and become activated. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the receptors, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA response elements to modulate target gene expression.
This compound exerts its inhibitory effect primarily by targeting the activation of both JAKs and STATs. Studies have shown that this compound can significantly inhibit the phosphorylation of JAK2 and its downstream target, STAT3, which is often constitutively activated in many cancer cells. Some evidence also points to the inhibition of STAT5 phosphorylation. By preventing the phosphorylation and subsequent activation of these key signaling proteins, this compound effectively blocks the entire downstream cascade, leading to the downregulation of genes involved in cell survival and proliferation and ultimately inducing cell cycle arrest and apoptosis.
Quantitative Data on this compound Efficacy
The inhibitory potential of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values serve as key metrics for its anti-proliferative activity.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HuT 78 | Cutaneous T-cell Lymphoma | IC50 | 17.38 | |
| SeAx | Cutaneous T-cell Lymphoma | IC50 | 22.01 | |
| A549 | Non-Small-Cell Lung Cancer | IC50 | 4.75 ± 0.36 | |
| A549 | Non-Small-Cell Lung Cancer | GI50 | 0.03 ± 0.01 | |
| Huh7 | Hepatocellular Carcinoma | IC50 | ~0.040 (40 nM) |
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table summarizes the IC50 and GI50 values of this compound, demonstrating its potent dose-dependent inhibitory effects.
The primary mechanism of action involves the suppression of key protein phosphorylation events within the JAK/STAT cascade.
| Target Protein | Cell Line | Treatment | Effect | Reference |
| p-STAT3 | SeAx | This compound | Significant downregulation | |
| p-STAT5 | SeAx | This compound | No significant change | |
| p-JAK2 | Panc-1 | Cucurbitacin B (related) | Marked inhibition | |
| p-STAT3 | Panc-1 | Cucurbitacin B (related) | Marked inhibition | |
| p-STAT5 | Visceral Fat Tissue (mice) | This compound | Attenuated signaling | |
| p-JAK3 | Huh7 | 40 nM this compound | Significant downregulation | |
| p-STAT3 | Huh7 | 40 nM this compound | Significant downregulation | |
| p-STAT3 | T24 | 250-1000 nM this compound | Downregulation |
Table 2: Inhibitory Effects of Cucurbitacins on JAK/STAT Pathway Phosphorylation. This table highlights the consistent inhibition of STAT3 phosphorylation across multiple cell lines, confirming it as a primary target.
Experimental Protocols
To assess the efficacy of this compound as a JAK/STAT inhibitor, several key experiments are routinely performed. Detailed methodologies are provided below.
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins, such as total STAT3 and its activated, phosphorylated form (p-STAT3), in cell lysates. This allows for direct measurement of the inhibitor's on-target effect.
Methodology
-
Cell Culture and Treatment: Seed cells (e.g., SeAx, A549) in 6-well plates to achieve 80-90% confluency. Treat cells with varying concentrations of this compound for a specified duration (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction (Cell Lysis):
-
Aspirate the culture medium and wash cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit. Normalize all samples to the same final concentration with lysis buffer.
-
Gel Electrophoresis:
-
Prepare samples by adding 4X Laemmli sample buffer to 20-30 µg of protein and heating at 95-100°C for 5-10 minutes.
-
Load samples onto an 8-10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705) overnight at 4°C, diluted in blocking buffer (e.g., 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH or β-actin.
Dual-Luciferase Reporter Assay for STAT3 Transcriptional Activity
This assay quantitatively measures the transcriptional activity of STAT3 by using a reporter plasmid where the firefly luciferase gene is controlled by STAT3-specific response elements. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter serves as an internal control for normalization.
Methodology
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed HEK293 or another suitable cell line in a white, clear-bottom 96-well plate.
-
Co-transfect the cells with the STAT3-responsive firefly luciferase reporter vector and the constitutive Renilla luciferase control vector using a suitable transfection reagent (e.g., Lipofectamine). Incubate for ~24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Incubate for 1-2 hours.
-
Stimulate the cells by adding a STAT3 activator, such as Interleukin-6 (IL-6), to all wells except the unstimulated control. Incubate for an additional 6-24 hours.
-
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement:
-
Program a luminometer to sequentially inject the firefly luciferase substrate and measure the resulting luminescence.
-
Next, inject the Renilla luciferase substrate (e.g., Stop & Glo® Reagent) and measure the second signal.
-
-
Data Analysis:
-
For each well, calculate the Relative Luciferase Activity by dividing the firefly luminescence value by the Renilla luminescence value.
-
Determine the percentage of inhibition by comparing the normalized activity in this compound-treated wells to the stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression to determine the IC50 value.
-
Conclusion
This compound is a potent natural compound that effectively inhibits the JAK/STAT signaling pathway, a key regulator of cell proliferation and survival. Extensive research demonstrates its ability to suppress the phosphorylation of critical nodes in this cascade, particularly STAT3, leading to anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. While promising, further studies are necessary to fully elucidate the precise binding mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anti-Proliferative Activity via Promoting p62-Dependent Apoptosis in Human Non-Small-Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial cytotoxicity screening of Cucurbitacin E on cancer cell lines
An In-Depth Technical Guide to the Initial Cytotoxicity Screening of Cucurbitacin E on Cancer Cell Lines
Introduction
Cucurbitacins are a class of structurally diverse tetracyclic triterpenoids predominantly found in plants of the Cucurbitaceae family.[1][2] These compounds are known for their bitter taste and serve as a natural defense mechanism for plants against herbivores.[2] Among the various types, this compound (CuE) has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines.[1][3] Mechanistically, CuE has been shown to modulate several critical signaling pathways implicated in tumorigenesis, most notably the JAK/STAT and PI3K/Akt pathways. This technical guide provides a comprehensive overview of the initial steps in evaluating the cytotoxic potential of this compound, including a summary of its efficacy, detailed experimental protocols, and a visual representation of its molecular mechanisms of action.
Data Presentation: Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical quantitative measure used to denote the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across various cancer cell lines as determined by in vitro cytotoxicity assays.
| Cancer Type | Cell Line | IC50 Value | Incubation Time | Citation |
| Cutaneous T-cell Lymphoma | HuT 78 | 17.38 µM | 48 h | |
| Cutaneous T-cell Lymphoma | SeAx | 22.01 µM | 48 h | |
| Gastric Adenocarcinoma | AGS | 0.1 µg/mL | 24 h | |
| Triple-Negative Breast Cancer | MDA-MB-468 | ~10-70 nM | Not Specified | |
| Triple-Negative Breast Cancer | MDA-MB-231 | ~10-70 nM | Not Specified | |
| Triple-Negative Breast Cancer | HCC1806 | ~10-70 nM | Not Specified | |
| Triple-Negative Breast Cancer | HCC1937 | ~10-70 nM | Not Specified | |
| Triple-Negative Breast Cancer | SW527 | ~10-70 nM | Not Specified | |
| Oral Squamous Cell Carcinoma | SAS | 3.69 µM | 24 h | |
| Non-Small-Cell Lung Cancer | A549 | 4.75 ± 0.36 µM | 48 h | |
| Chondrosarcoma | SW 1353 | 9.16 µM | 24 h |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to the preclinical evaluation of any potential anticancer compound. The MTT and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for in vitro cytotoxicity screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The resulting crystals are dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium. Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 or 590 nm) using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for adherence.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include a medium-only control. Incubate for 48 hours.
-
Cell Fixation: Gently add 50 µL of ice-cold 50% (w/v) TCA to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Discard the supernatant. Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and then air-dry the plates.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Air-dry the plates. Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density on a microplate reader at approximately 515 nm or 540 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the control wells to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of JAK/STAT Pathway
A primary mechanism through which this compound exerts its cytotoxic effects is by inhibiting the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is frequently overactive in many cancers and plays a crucial role in cell proliferation, survival, and differentiation. This compound can inhibit the activation of both JAK2 and STAT proteins (specifically STAT3 and STAT5). This inhibition prevents the translocation of STAT dimers to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.
References
- 1. phcogrev.com [phcogrev.com]
- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Animal Model Studies of Cucurbitacin E Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Cucurbitacin E (CuE) in various animal models of cancer and inflammation. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.
Summary of this compound Efficacy in Animal Models
This compound, a tetracyclic triterpenoid compound, has demonstrated significant therapeutic potential in a range of preclinical animal models. Its efficacy is largely attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anti-Cancer Efficacy
CuE has been shown to inhibit tumor growth and metastasis in various cancer models.[1] Its mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the inhibition of signaling pathways critical for cancer progression, such as JAK/STAT, Akt, and YAP.[1][2][3]
Table 1: Summary of this compound Anti-Cancer Efficacy in Animal Models
| Cancer Type | Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| Breast Cancer | 4T1 and MDA-MB-231 xenograft mice | Intraperitoneal injection | Significantly inhibited lung metastasis.[4] | |
| Breast Cancer | DMBA-induced mice | 24 mg/kg/b.w. and 60 mg/kg/b.w. (oral) | Reduced levels of plasma ALT, AST, ALP, and LDH. Increased levels of GSH, SOD, GPx, and P53 in breast tissue. Downregulated mRNA expression of BRCA1 and BRCA2. | |
| Gastric Cancer | NCI-N87 xenograft (BALB/c nude mice) | 0.30 mg/kg CuE every 3 days (intraperitoneal) | Significantly enhanced the cytotoxicity of doxorubicin. | |
| Lung Cancer | H2030-BrM3 xenograft (murine model) | 0.2 mg/kg CuE treatment | Suppressed brain metastasis and increased survival rate. | |
| Osteosarcoma | MG63 and U2OS xenograft (nude mice) | 1.0 and 5.0 mg/kg CuE | Significantly reduced average tumor volume and weight. |
Anti-Inflammatory Efficacy
CuE exhibits potent anti-inflammatory properties by targeting inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Table 2: Summary of this compound Anti-Inflammatory Efficacy in Animal Models
| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| Metabolic Syndrome | High-fat diet-induced mice | 0.25 mg/kg/day and 0.5 mg/kg/day (oral gavage) | Reduced visceral obesity, hyperleptinemia, and TNF-alpha levels. Attenuated JAK-STAT5 signaling in visceral fat. | |
| Colitis | DSS-induced colitis in mice | Not specified | Alleviated colitis symptoms, inflammatory response, and apoptosis. Improved intestinal permeability. | |
| Cerebral Hypoperfusion | Wistar rats | 0.25 and 0.5 mg/kg for 28 days | Ameliorated neurological, sensorimotor, and memory function impairment. Attenuated lipid peroxidation and levels of inflammatory cytokines (TNF-α, NF-κB). | |
| Paw Edema | Carrageenan-induced rat model | Intraperitoneal injection | Significantly suppressed paw edema. |
Experimental Protocols
Xenograft Tumor Model for Cancer Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., NCI-N87, H2030-BrM3, MG63)
-
Female BALB/c nude mice (4-5 weeks old)
-
Phosphate-buffered saline (PBS)
-
Matrigel (BD Biosciences)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose, 10% DMSO)
-
Calipers
Procedure:
-
Culture cancer cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10⁸ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1x10⁷ cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 200–300 mm³).
-
Randomly assign mice into treatment and control groups (n=6-10 per group).
-
Prepare this compound solution in the appropriate vehicle at the desired concentration (e.g., 0.30 mg/kg).
-
Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) at a specified frequency (e.g., every 3 days).
-
Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: Volume = (length × width²) / 2 or length × width × height × 0.5236.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Diet-Induced Metabolic Syndrome Model for Anti-Inflammatory Studies
This protocol outlines the induction of metabolic syndrome in mice to assess the anti-inflammatory and metabolic effects of this compound.
Materials:
-
Male C57BL/6J mice
-
Standard diet (SD)
-
High-fat diet (HFD)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Acclimate mice to the housing conditions for one week.
-
Randomly divide mice into two main groups: SD and HFD.
-
Feed the mice their respective diets for a period of 8 weeks to induce metabolic syndrome in the HFD group.
-
After the induction period, divide the HFD mice into treatment and control groups.
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 0.25 mg/kg/day and 0.5 mg/kg/day).
-
Administer this compound or vehicle to the respective groups daily via oral gavage for a specified duration (e.g., 10 weeks).
-
Monitor body weight, food intake, and water consumption regularly.
-
At the end of the treatment period, collect blood samples for analysis of glucose, insulin, and lipid levels.
-
Sacrifice the mice and collect visceral fat tissue for analysis of inflammatory markers (e.g., TNF-α, MCP-1) and signaling pathway components (e.g., p-JAK, p-STAT5) by ELISA, qPCR, or Western blotting.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents [mdpi.com]
- 2. This compound inhibits osteosarcoma cells proliferation and invasion through attenuation of PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the Yes‑associated protein signaling pathway and suppresses brain metastasis of human non‑small cell lung cancer in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits breast tumor metastasis by suppressing cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Cucurbitacin E in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery of Cucurbitacin E (CuE), a potent natural compound with significant anti-cancer properties. Due to its hydrophobicity and potential for systemic toxicity, effective delivery strategies are crucial for preclinical and clinical success. This document outlines two prominent nano-delivery systems—liposomes and polymeric micelles—and provides a protocol for a combination therapy approach with doxorubicin.
Introduction to this compound and Delivery Challenges
This compound is a tetracyclic triterpenoid compound that has demonstrated potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, including gastric, breast, and melanoma.[1][2][3] Its primary mechanisms of action involve the inhibition of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) and the Akt pathway.[1][3] Despite its therapeutic potential, the clinical translation of CuE is hampered by its poor water solubility and potential for off-target toxicity.
Nano-delivery systems offer a promising solution to overcome these challenges by:
-
Enhancing solubility and bioavailability: Encapsulating hydrophobic drugs like CuE in nanoparticles improves their systemic circulation.
-
Improving tumor targeting: Nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Reducing systemic toxicity: By shielding the drug from healthy tissues, nanocarriers can minimize adverse side effects.
This document focuses on liposomal and polymeric micelle formulations, which have been successfully employed for the delivery of cucurbitacins in in vivo cancer models.
Data Presentation: In Vivo Efficacy and Pharmacokinetics of Cucurbitacin Formulations
The following tables summarize quantitative data from various in vivo studies investigating the efficacy and pharmacokinetic profiles of different this compound and related cucurbitacin formulations.
Table 1: In Vivo Efficacy of Cucurbitacin Formulations in Xenograft Models
| Formulation/Treatment | Cancer Model | Animal Model | Administration Route | Dosage | Outcome | Reference |
| This compound (CuE) + Doxorubicin (Dox) | Gastric Cancer (NCI-N87 xenograft) | BALB/c nude mice | Intraperitoneal | Not specified in snippet | Synergistic inhibition of tumor growth | |
| Cucurbitacin C (CuC) | Liver Cancer (HepG2 xenograft) | SCID mice | Intraperitoneal | 0.1 mg/kg (3 times/week) | Tumor weight reduction (0.58g control vs 0.37g treated) | |
| Cucurbitacin C (CuC) | Prostate Cancer (PC-3 xenograft) | SCID mice | Intraperitoneal | 0.1 mg/kg (3 times/week) | Tumor weight reduction (1.81g control vs 0.75g treated) | |
| PEO-b-PBCL Micellar Cucurbitacin I | Melanoma (B16.F10 tumors) | Not specified | Intratumoral | 1 mg/kg/day | Regression of established tumors |
Table 2: Pharmacokinetic Parameters of Cucurbitacin Formulations in Rats
| Formulation | Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| This compound (Free) | Intravenous | 1 mg/kg | Not specified | Not applicable | Not specified | 4.57 | |
| This compound (Nanosuspension) | Oral | Not specified | Significantly increased vs. tablet | < 2 | Significantly increased vs. tablet | Longer than Cucurbitacin B | |
| Cucurbitacin B (Nanosuspension) | Oral | Not specified | Significantly increased vs. tablet | < 2 | Significantly increased vs. tablet | Shorter than CuD and CuE |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method, which is a common and effective technique for preparing liposomes.
Materials:
-
This compound (CuE)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (optional, for membrane stability)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis
-
High-Performance Liquid Chromatography (HPLC) system for encapsulation efficiency determination
Methodology:
-
Lipid Film Formation: a. Dissolve DPPC and CuE (e.g., at a 10:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: a. Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication and Extrusion): a. To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a bath or probe sonicator. Be cautious with probe sonication to avoid overheating and lipid degradation. b. For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.
-
Purification: a. Remove unencapsulated CuE by centrifugation or size exclusion chromatography.
-
Characterization: a. Particle Size and Polydispersity Index (PDI): Determine the average particle size and PDI of the liposomes using Dynamic Light Scattering (DLS). b. Encapsulation Efficiency (EE%): Determine the amount of encapsulated CuE using HPLC. The EE% is calculated as: EE% = (Amount of encapsulated CuE / Total initial amount of CuE) x 100 A loading efficiency of around 85% has been reported for CuE in DPPC liposomes.
Protocol 2: Preparation of this compound-Loaded Polymeric Micelles
This protocol utilizes the co-solvent evaporation technique for the encapsulation of cucurbitacins into amphiphilic block copolymer micelles.
Materials:
-
This compound (CuE)
-
Poly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) or Poly(ethylene oxide)-block-poly(α-benzyl carboxylate ε-caprolactone) (PEO-b-PBCL)
-
Acetone
-
Doubly distilled water (ddH₂O)
-
Magnetic stirrer
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Polymer and Drug Dissolution: a. Dissolve the PEO-b-PCL or PEO-b-PBCL polymer and CuE in acetone.
-
Micelle Formation: a. Add the acetone solution containing the polymer and drug drop-wise to doubly distilled water while stirring. b. Continue stirring at room temperature for at least 4 hours to allow for micelle self-assembly and evaporation of the acetone.
-
Purification: a. Centrifuge the aqueous micellar solution (e.g., at 3000 x g for 5 minutes) to pellet any non-encapsulated, precipitated CuE. b. Carefully collect the supernatant containing the CuE-loaded polymeric micelles.
-
Characterization: a. Particle Size and Polydispersity: Measure the mean diameter and polydispersity of the micelles using DLS.
Protocol 3: In Vivo Combination Therapy of this compound and Doxorubicin in a Gastric Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the synergistic anti-tumor effects of CuE and doxorubicin in a mouse xenograft model.
Materials and Animals:
-
This compound (free or formulated)
-
Doxorubicin (Dox)
-
Human gastric cancer cell line (e.g., NCI-N87)
-
Female BALB/c nude mice (4-5 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
-
Appropriate vehicle for drug administration (e.g., DMSO, saline)
Methodology:
-
Tumor Cell Implantation: a. Harvest NCI-N87 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Animal Grouping and Treatment: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomly divide the mice into four groups:
- Group 1: Vehicle control (e.g., DMSO or saline)
- Group 2: this compound alone
- Group 3: Doxorubicin alone
- Group 4: this compound + Doxorubicin b. Administer the treatments via intraperitoneal injection. A treatment period of 4 weeks has been previously described. Dosages should be determined based on preliminary toxicity studies.
-
Tumor Growth Monitoring: a. Measure tumor dimensions (length and width) with calipers every 2-3 days. b. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: a. At the end of the treatment period, euthanize the mice and excise the tumors. b. Measure the final tumor weight and volume. c. Tumors can be further processed for histological analysis (e.g., H&E staining) or molecular analysis (e.g., Western blotting for apoptosis markers).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and experimental design.
Caption: this compound inhibits the JAK/STAT3 and Akt signaling pathways.
References
Application Notes and Protocols: Synergistic Effect of Cucurbitacin E with Cisplatin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin E (CuE), a member of the highly oxidized tetracyclic triterpenoid family of compounds derived from plants of the Cucurbitaceae family, has demonstrated potent anti-cancer properties.[1][2] Cisplatin is a cornerstone chemotherapeutic agent used in the treatment of a wide array of solid tumors. However, its clinical efficacy is often limited by significant side effects and the development of drug resistance.[3] Preclinical research has indicated that combining this compound with cisplatin results in a synergistic cytotoxic effect against cancer cells, suggesting a promising therapeutic strategy to enhance the efficacy of cisplatin and potentially lower its required therapeutic dose, thereby mitigating toxicity.
These application notes provide a summary of the key findings on the synergistic activity of this compound and cisplatin, detailed protocols for the essential experiments to evaluate this synergy, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Cisplatin Combination in Breast Cancer Cells [4]
| Cell Line | Treatment | Concentration | Observation |
| Bcap37 | Cisplatin | Various | Dose-dependent inhibition of cell growth |
| This compound | 1 µM | Minimal effect on cell growth | |
| Cisplatin + this compound | Various + 1 µM | Significant enhancement of cisplatin-induced growth inhibition | |
| MDA-MB-231 | Cisplatin | Various | Dose-dependent inhibition of cell growth |
| This compound | 1 µM | Minimal effect on cell growth | |
| Cisplatin + this compound | Various + 1 µM | Significant enhancement of cisplatin-induced growth inhibition |
Table 2: In Vivo Efficacy of Cucurbitacin B and Cisplatin Combination in a Mouse Bladder Cancer Model
| Treatment Group | Mean Tumor Volume | Mean Tumor Weight | Observation |
| Control | Baseline | Baseline | Uninhibited tumor growth |
| Cucurbitacin B | Reduced | Reduced | Moderate tumor growth inhibition |
| Cisplatin | Reduced | Reduced | Moderate tumor growth inhibition |
| Cucurbitacin B + Cisplatin | Significantly Reduced | Significantly Reduced | Synergistic and significant inhibition of tumor growth |
Signaling Pathway and Experimental Workflow
The synergistic interaction between this compound and cisplatin is believed to be mediated through the inhibition of the STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.
References
- 1. Recent Advances in the Application of Cucurbitacin B as an Anticancer Agent | MDPI [mdpi.com]
- 2. phcogrev.com [phcogrev.com]
- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibitory effect of this compound on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cucurbitacin E: A Promising Agent for Inducing Apoptosis in Bladder Cancer Cells
Application Notes and Protocols for Researchers
For Immediate Release
Cucurbitacin E, a naturally occurring tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family, has demonstrated significant potential as an anticancer agent.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the use of this compound to induce apoptosis in bladder cancer cells. The information compiled herein is based on published research, focusing on the human bladder cancer cell line T24.
Mechanism of Action
This compound has been shown to inhibit the proliferation of bladder cancer cells and induce programmed cell death, or apoptosis, through a multi-faceted approach. The primary mechanisms involve the induction of G2/M phase cell cycle arrest and the activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways.[1][2][3]
Key signaling pathways implicated in the apoptotic effects of this compound in bladder cancer cells include:
-
STAT3/p53/p21 Signaling Axis: this compound treatment leads to a decrease in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This, in turn, is associated with an increase in the levels of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This cascade contributes to the observed G2/M cell cycle arrest.
-
Fas/CD95 and Mitochondria-Dependent Apoptosis: The compound upregulates the Fas/CD95 death receptor, initiating the extrinsic apoptotic pathway. Concurrently, it triggers the intrinsic pathway, characterized by a loss of mitochondrial membrane potential (ΔΨm). This leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, apoptotic protease activating factor 1 (Apaf-1), and apoptosis-inducing factor (AIF).
-
Caspase Activation: Both the extrinsic and intrinsic pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound treatment results in the sequential activation of caspase-8, caspase-9, and the executioner caspase-3, which are pivotal for the dismantling of the cell during apoptosis.
While the role of the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, has been implicated in the anticancer effects of cucurbitacins in other cancer types, its specific involvement in this compound-induced apoptosis in bladder cancer cells is an area that warrants further investigation. For instance, in prostate cancer, this compound has been shown to suppress downstream protein kinases, including ERK and p38 MAPK.
Quantitative Data
The following tables summarize the quantitative data from studies on the effect of this compound on the T24 human bladder cancer cell line.
Table 1: Cytotoxicity of this compound on T24 Bladder Cancer Cells
| Parameter | Cell Line | Treatment Duration | Value |
| IC50 | T24 | 48 hours | 1012.32 ± 10.6 nM |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in T24 Cells
| Protein | Effect of this compound Treatment | Pathway |
| Phospho-STAT3 | Decrease | STAT3/p53/p21 |
| p53 | Increase | STAT3/p53/p21 |
| p21 | Increase | STAT3/p53/p21 |
| CDK1 | Decrease | Cell Cycle |
| Cyclin B | Decrease | Cell Cycle |
| Fas/CD95 | Upregulation | Extrinsic Apoptosis |
| Truncated BID (t-BID) | Upregulation | Apoptosis |
| Cytochrome c | Release from mitochondria | Intrinsic Apoptosis |
| Apaf-1 | Increase | Intrinsic Apoptosis |
| AIF | Release from mitochondria | Intrinsic Apoptosis |
| Activated Caspase-8 | Increase | Extrinsic Apoptosis |
| Activated Caspase-9 | Increase | Intrinsic Apoptosis |
| Activated Caspase-3 | Increase | Common Apoptotic Pathway |
Data compiled from Huang et al. The study demonstrated these changes following treatment with this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its effects on bladder cancer cells.
Caption: Signaling pathway of this compound-induced apoptosis in bladder cancer cells.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on bladder cancer cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on bladder cancer cells.
Materials:
-
Bladder cancer cell line (e.g., T24)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest bladder cancer cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 250, 500, 1000, 2000 nM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for the desired time periods (e.g., 24 and 48 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10 minutes at a low speed to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the control (untreated or vehicle-treated cells).
-
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and control bladder cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat bladder cancer cells with this compound as described in Protocol 1 in 6-well plates.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathways.
Materials:
-
Treated and control bladder cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p53, p21, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Culture and treat bladder cancer cells with this compound in 6-well plates.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing the expression of the target proteins to a loading control (e.g., β-actin).
-
These protocols provide a foundational framework for investigating the pro-apoptotic effects of this compound on bladder cancer cells. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.
References
- 1. This compound Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin IIb Extracted from Hemsleya penxianensis Induces Cell Cycle Arrest and Apoptosis in Bladder Cancer Cells by Regulating Cell Cycle Checkpoints and Mitochondrial Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces G(2)/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cucurbitacin E in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cucurbitacin E (CuE), a tetracyclic triterpenoid compound found predominantly in plants of the Cucurbitaceae family, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] Emerging research has begun to shed light on its therapeutic potential in the context of neurodegenerative diseases. These complex disorders, such as Parkinson's disease and Alzheimer's disease, are characterized by progressive neuronal loss and debilitating cognitive and motor deficits. CuE's ability to modulate multiple pathological pathways, including neuroinflammation, oxidative stress, excitotoxicity, and protein aggregation, positions it as a promising candidate for further investigation in neuroprotective strategies.[2][3][4]
This document provides a detailed overview of the application of this compound in various neurodegenerative disease models, summarizing key quantitative data and providing comprehensive experimental protocols based on published studies.
Application in Parkinson's Disease (PD) Models
This compound has demonstrated neuroprotective effects in a cellular model of Parkinson's disease. The primary mechanism appears to be the modulation of autophagy and reduction of neuronal cell death, although it did not rescue cells from oxidative stress in this specific model.
Data Presentation: In Vitro PD Model
| Model System | Toxin/Inducer | This compound Concentration | Key Quantitative Outcomes | Reference |
| NGF-differentiated PC12 cells | 5 mM MPP+ | 1 pM to 1 µM | Significant reduction in LDH release (cell death) compared to MPP+ alone. | |
| NGF-differentiated PC12 cells | 500 µM MPP+ | 10⁻¹⁰ M | Reduced MPP+-induced apoptotic DNA denaturation by approximately 70%. | |
| NGF-differentiated PC12 cells | MPP+ or DDC | 10⁻¹⁰ M | Failed to rescue cells from oxidative stress (no significant reduction in ROS). | |
| NGF-differentiated PC12 cells | - | 10⁻¹⁰ M | Decreased autophagic flux (modulation of LC3b). |
Experimental Protocol: Neuroprotection in an MPP+ Induced PC12 Cell Model of PD
This protocol is based on the methodology described by Arel-Dubeau et al., 2014.
1. Cell Culture and Differentiation:
- Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
- To induce differentiation into a neuronal phenotype, seed PC12 cells on collagen-coated plates and culture for 5-7 days in DMEM with 1% horse serum and 50 ng/mL Nerve Growth Factor (NGF). Replace media every 2 days.
2. This compound and MPP+ Treatment:
- Prepare a stock solution of this compound (CuE) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.
- For neuroprotection studies, pre-treat the differentiated PC12 cells with CuE (e.g., 10⁻¹⁰ M) for 3 hours.
- Following pre-treatment, add the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) to the culture medium at a final concentration of 500 µM or 5 mM to induce Parkinsonian-like cell damage.
- Administer CuE (10⁻¹⁰ M) once more for 15 minutes after the addition of MPP+.
- Incubate the cells for 24 hours.
3. Assessment of Neuroprotection:
- Cell Viability (LDH Assay): Measure the release of lactate dehydrogenase (LDH) into the culture medium using a colorimetric LDH cytotoxicity assay kit. Increased LDH release is indicative of cell death.
- Apoptosis (DNA Denaturation Assay): Quantify apoptosis by using an assay that detects DNA denaturation in condensed chromatin, a hallmark of apoptotic cells.
- Autophagy Analysis (Western Blot): Lyse the cells and perform Western blot analysis for key autophagy markers like LC3-II/LC3-I ratio and p62 to assess autophagic flux.
Visualization: In Vitro PD Model Experimental Workflow
References
- 1. This compound Has Neuroprotective Properties and Autophagic Modulating Activities on Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OAR@UM: this compound, an experimental lead triterpenoid with anticancer, immunomodulatory and novel effects against degenerative diseases. A mini-review [um.edu.mt]
- 3. Okadaic Acid-Induced Alzheimer's in Rat Brain: Phytochemical this compound Contributes to Memory Gain by Reducing TAU Protein Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanisms of this compound as a Neuroprotective and Memory-Enhancing Agent in a Cerebral Hypoperfusion Rat Model: Attenuation of Oxidative Stress, Inflammation, and Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cucurbitacin E Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate the cellular effects of Cucurbitacin E, a potent natural compound with significant anti-cancer properties.
This compound has been shown to modulate several critical signaling pathways involved in cell proliferation, apoptosis, and survival.[1][2][3] Western blotting is an indispensable technique to elucidate the molecular mechanisms by which this compound exerts its effects. This document outlines the key signaling pathways affected by this compound and provides detailed protocols for sample preparation and analysis.
Key Signaling Pathways Modulated by this compound
This compound impacts multiple signaling cascades within cancer cells. Western blot analysis is crucial for quantifying the changes in protein expression and phosphorylation status within these pathways.
-
Apoptosis Induction: this compound is a potent inducer of apoptosis.[1][4] Western blot analysis can detect changes in key apoptotic markers, including the cleavage of Caspase-3 and PARP, and alterations in the levels of Bcl-2 family proteins and Cytochrome c release.
-
STAT3 Signaling Inhibition: A primary mechanism of this compound is the inhibition of the STAT3 signaling pathway. This can be observed through a decrease in the phosphorylation of STAT3 (p-STAT3) without affecting total STAT3 levels.
-
Akt/mTOR Pathway Modulation: this compound has been shown to suppress the activation of Akt, a key regulator of cell survival. This leads to the downregulation of the mTORC1 signaling pathway, which can be assessed by examining the phosphorylation status of its downstream targets.
-
ERK Signaling Pathway: The effect of this compound on the ERK signaling pathway has also been reported, with studies showing a reduction in the phosphorylation of ERK1/2.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G2/M phase. This is accompanied by changes in the expression of cell cycle regulatory proteins such as p21, p27, CDK1, and Cyclin B1.
-
Autophagy Induction: In some cellular contexts, this compound can induce autophagy, a cellular recycling process. This can be monitored by observing the conversion of LC3-I to LC3-II and changes in p62/SQSTM1 levels.
-
Actin Cytoskeleton Disruption: this compound can cause aggregation of actin filaments, which can be analyzed by separating cellular fractions and performing Western blots for actin.
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression and phosphorylation observed in various cell lines after treatment with this compound, as determined by Western blot analysis from multiple studies.
Table 1: Apoptosis-Related Proteins
| Cell Line | Protein | This compound Concentration | Treatment Time | Fold Change vs. Control | Reference |
| Laryngeal Squamous Cell Carcinoma (LSCC) | Cleaved-Caspase 3 | 0.1 µM | 24 h | Increased | |
| LSCC | Cleaved-PARP | 0.1 µM | 24 h | Increased | |
| LSCC | Cytoplasmic Cytochrome c | 0.1 µM | 24 h | Increased | |
| Human Bladder Cancer T24 | Active Caspase-3, -8, -9 | 250, 500, 1000 nM | 48 h | Increased (dose-dependent) | |
| Human Bladder Cancer T24 | Cytochrome c, Apaf-1 | 250, 500, 1000 nM | 48 h | Increased (dose-dependent) | |
| Melanoma A375 | Cleaved-Caspase 3 | 2 µM | Not Specified | Increased | |
| Melanoma A375 | Bax | 2 µM | Not Specified | Increased | |
| Melanoma A375 | Bcl-2 | 2 µM | Not Specified | Decreased |
Table 2: STAT3, Akt, and ERK Signaling Pathways
| Cell Line | Protein | This compound Concentration | Treatment Time | Fold Change vs. Control | Reference |
| Human Bladder Cancer T24 | p-STAT3 | 250, 500, 1000 nM | 24 h | Decreased (dose-dependent) | |
| Gastric Cancer NCI-N87 | p-Akt | 25, 50, 100, 200 nM | 48 h | Decreased (dose-dependent) | |
| Gastric Cancer NCI-N87 | Akt | 25, 50, 100, 200 nM | 48 h | Decreased (dose-dependent) | |
| Melanoma A375 | p-ERK1/2 | 2 µM | Not Specified | Decreased | |
| Melanoma A375 | p-Akt | 2 µM | Not Specified | Decreased | |
| Breast Cancer Bcap37 & MB-231 | p-STAT3 | 10, 100 µM | Not Specified | Decreased |
Table 3: Cell Cycle and Autophagy-Related Proteins
| Cell Line | Protein | This compound Concentration | Treatment Time | Fold Change vs. Control | Reference |
| Human Bladder Cancer T24 | p53, p21 | 250, 500, 1000 nM | 24 h | Increased (dose-dependent) | |
| Human Bladder Cancer T24 | CDK1, Cyclin B1 | 250, 500, 1000 nM | 24 h | Decreased (dose-dependent) | |
| Breast Cancer Bcap37 & MB-231 | p21, p27 | 10, 100 µM | Not Specified | Increased | |
| HeLa, MCF7, DU145 | LC3-II | 1 µM | 24 h | Increased | |
| HeLa | p62/SQSTM1 | 1 µM | 24 h | Decreased |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes or plates (e.g., 6-well or 10 cm plates) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.2, 0.4 µM or 25, 50, 100, 200 nM). A vehicle control (DMSO) should always be included.
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30-45 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 3-5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. This compound elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anti-Proliferative Activity via Promoting p62-Dependent Apoptosis in Human Non-Small-Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Cucurbitacin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin E, a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family, has demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][2] One of the key mechanisms underlying its anti-cancer effects is the induction of cell cycle arrest, predominantly at the G2/M phase.[1][2][3] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Additionally, it summarizes the quantitative effects of this compound on cell cycle distribution in different cancer cell lines and illustrates the key signaling pathways involved.
Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
This compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle across various cancer cell lines. The following tables summarize the dose-dependent and time-dependent effects of this compound on cell cycle distribution.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Triple-Negative Breast Cancer (TNBC) Cells (24-hour treatment)
| Cell Line | This compound (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDA-MB-468 | 0 (DMSO) | 55.1 | 25.2 | 19.7 |
| 50 | 45.2 | 20.1 | 34.7 | |
| 100 | 30.5 | 15.3 | 54.2 | |
| 200 | 28.9 | 12.8 | 58.3 | |
| SW527 | 0 (DMSO) | 60.2 | 22.5 | 17.3 |
| 50 | 50.1 | 18.9 | 31.0 | |
| 100 | 38.7 | 14.2 | 47.1 | |
| 200 | 35.4 | 11.9 | 52.7 |
Data adapted from a study on TNBC cell lines, demonstrating a significant increase in the G2/M phase population with increasing concentrations of this compound.
Table 2: Time-Dependent Effect of 1000 nM this compound on Cell Cycle Distribution in Human Bladder Cancer T24 Cells
| Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 65.3 | 15.3 | 19.4 |
| 12 | 58.7 | 16.7 | 24.6 |
| 24 | 35.1 | 16.2 | 48.7 |
| 48 | 20.3 | 13.8 | 65.9 |
Data adapted from a study on T24 bladder cancer cells, showing a time-dependent accumulation of cells in the G2/M phase following this compound treatment.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle distribution by flow cytometry following this compound treatment.
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-468, T24)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Experimental Workflow
Caption: Workflow for analyzing this compound-induced cell cycle arrest.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 50, 100, 200 nM) or with DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of PBS (e.g., 0.5 mL) to ensure a single-cell suspension.
-
While gently vortexing, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol.
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells and carefully decant the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 0.5 - 1 mL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI, to ensure accurate DNA content measurement.
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. Propidium iodide is typically excited by a 488 nm laser, and its fluorescence emission is collected in the red channel (e.g., FL2 or FL3, ~600 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways of this compound-Induced G2/M Arrest
This compound induces G2/M cell cycle arrest through the modulation of several key signaling pathways. The diagram below illustrates the primary mechanisms identified in various cancer cell types.
Caption: this compound-induced G2/M arrest signaling cascade.
This compound has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation. This inhibition can lead to the upregulation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. Increased p21 expression subsequently inhibits the activity of the CDK1/Cyclin B1 complex, which is essential for the G2/M transition, thereby causing cells to arrest in the G2/M phase. In some cellular contexts, this compound also suppresses the pro-survival AKT and ERK signaling pathways, contributing to its anti-proliferative effects.
Conclusion
This compound is a potent inducer of G2/M cell cycle arrest in a variety of cancer cells. The protocols and data presented here provide a comprehensive guide for researchers to investigate and quantify the effects of this compound on the cell cycle using flow cytometry. Understanding the underlying signaling pathways provides a basis for further drug development and a deeper insight into the therapeutic potential of this natural compound.
References
- 1. This compound Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The induction of G2/M cell-cycle arrest and apoptosis by this compound is associated with increased phosphorylation of eIF2alpha in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cucurbitacin E in a Murine Model of Non-Small Cell Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1][2] The development of novel therapeutic agents is crucial for improving patient outcomes, particularly for those with resistance to existing therapies.[3][4] Cucurbitacin E (CuE), a tetracyclic triterpenoid found in plants of the Cucurbitaceae family, has demonstrated potent anti-tumor properties in various cancers, including NSCLC.[5] This document provides detailed application notes and protocols for utilizing a murine model of NSCLC to evaluate the therapeutic efficacy of this compound. These guidelines cover the establishment of the xenograft model, drug administration, and subsequent in vitro and in vivo analyses.
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. Notably, it has been shown to interfere with the EGFR/MAPK signaling pathway, leading to apoptosis and cell cycle arrest in NSCLC cells. Additionally, CuE is known to inhibit the JAK/STAT3 signaling pathway, which is crucial for tumor angiogenesis and proliferation. Furthermore, it can induce apoptosis through the generation of reactive oxygen species (ROS) and has been observed to influence autophagy.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on NSCLC Cell Lines
| Cell Line | IC50 of this compound (nM) | Assay | Reference |
| NCI-N87 | ~100 | CCK8 |
Note: Data for specific NSCLC cell lines used in the described murine model was not available in the provided search results. The data from NCI-N87, a gastric cancer cell line, is included to provide a general reference for CuE's potency.
Table 2: In Vivo Tumor Growth Inhibition by Cucurbitacins in Murine Models
| Cancer Type | Murine Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Gastric Cancer | NCI-N87 Xenograft | This compound | 0.30 mg/kg, every 3 days | Significant reduction in tumor volume | |
| Pancreatic Cancer | BXPC-3 Xenograft | Cucurbitacin I | 1 mg/kg and 2 mg/kg, every 3 days | Dose-dependent reduction in tumor volume and weight | |
| Liver & Prostate Cancer | HepG2 & PC-3 Xenograft | Cucurbitacin C | 0.1 mg/kg, three times per week | Significant inhibition of tumor growth |
Note: While specific quantitative data on tumor growth inhibition percentages for this compound in an NSCLC murine model is not detailed in the search results, related cucurbitacin studies show significant anti-tumor effects in vivo.
Experimental Protocols
1. Establishment of a Non-Small Cell Lung Cancer Murine Xenograft Model
This protocol describes the subcutaneous implantation of NSCLC cells into immunodeficient mice. The A549 cell line is a commonly used and well-characterized model for NSCLC research.
-
Cell Culture:
-
Culture A549 human NSCLC cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
-
Animal Model:
-
Use 4-5 week old female BALB/c nude mice.
-
Acclimate the mice for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest A549 cells during the logarithmic growth phase and resuspend them in sterile phosphate-buffered saline (PBS).
-
Subcutaneously inject 1 x 10^7 A549 cells suspended in 100 µl of PBS, potentially mixed with 50% Matrigel, into the right flank of each mouse.
-
Monitor the mice daily for tumor growth.
-
2. This compound Administration
-
Preparation of this compound:
-
Dissolve this compound in a suitable solvent such as DMSO to create a stock solution.
-
Further dilute the stock solution with sterile PBS to the desired final concentration for injection. The final DMSO concentration should be minimal to avoid toxicity.
-
-
Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=6-8 mice per group).
-
Administer this compound via intraperitoneal injection. A starting dosage can be extrapolated from similar studies, for example, 0.30 mg/kg every 3 days.
-
The control group should receive an equivalent volume of the vehicle (e.g., PBS with a minimal amount of DMSO).
-
Measure tumor dimensions with a caliper twice a week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitor the body weight of the mice twice a week as a measure of general health.
-
Continue the treatment for a predetermined period (e.g., 30 days) or until the tumors in the control group reach a specific size.
-
3. In Vitro Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of this compound on NSCLC cells.
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-300 nM) for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
-
Protein Extraction:
-
For in vitro samples, lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
For in vivo samples, homogenize the excised tumor tissues in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-EGFR, EGFR, p-MEK1/2, MEK1/2, p-ERK1/2, ERK1/2, cleaved Caspase-3, Bcl-2, and β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Immunohistochemistry (IHC)
IHC is used to assess the expression and localization of proteins within the tumor tissue.
-
Tissue Preparation:
-
Fix the excised tumor tissues in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with primary antibodies against proteins of interest (e.g., Ki-67 for proliferation, CD31 for angiogenesis, or key signaling proteins) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
-
Visualization and Analysis:
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to assess the intensity and distribution of the staining.
-
Mandatory Visualizations
Caption: this compound inhibits the EGFR/MAPK signaling pathway in NSCLC.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effect of this compound and myricetin on Anti-Non-Small cell lung cancer: Molecular mechanism and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-Proliferative Activity via Promoting p62-Dependent Apoptosis in Human Non-Small-Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro antitumor effect of this compound on human lung cancer cell line and its molecular mechanism [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Cucurbitacin E solubility for in vitro studies
Welcome to the technical support center for Cucurbitacin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro studies, with a specific focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] Ethanol and dimethylformamide are also suitable organic solvents.[3] this compound is soluble in these organic solvents at concentrations up to approximately 30 mg/mL.[3]
Q2: What is the solubility of this compound in aqueous solutions like cell culture media or PBS?
A2: this compound is sparingly soluble in aqueous buffers.[3] Direct dissolution in aqueous media is not recommended. To achieve a working concentration in aqueous solutions, it is advised to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer. Using this method, a solubility of approximately 0.2 mg/mL can be achieved in a 1:4 solution of ethanol:PBS (pH 7.2).
Q3: How should I store this compound stock solutions?
A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for one year or at -80°C for up to two years. It is best to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not stable and it is recommended not to store them for more than one day.
Q4: What are the primary cellular pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways. It is a known inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly targeting JAK2 and STAT3. Additionally, it can suppress the Akt signaling pathway and disrupt the actin cytoskeleton by inhibiting the depolymerization of actin filaments. These actions can lead to G2/M phase cell cycle arrest and apoptosis.
Troubleshooting Guide
Issue: My this compound precipitated immediately after I added the DMSO stock to my cell culture medium.
-
Question: I dissolved this compound in DMSO, but when I added it to my 37°C cell culture medium, the solution turned cloudy and a precipitate formed. What is happening and how can I prevent this?
-
Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in a concentrated organic solvent is rapidly diluted into an aqueous solution. The compound's solubility limit is exceeded in the final aqueous environment. Here are several steps to troubleshoot this problem:
-
Reduce Final Concentration: Your target concentration may be too high for the aqueous medium. Try lowering the final working concentration of this compound.
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.
-
Implement Step-wise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of media, perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed media. Then, add this intermediate solution to your final volume.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise into the pre-warmed medium while gently vortexing or swirling the medium. This facilitates rapid dispersion and prevents localized high concentrations that can initiate precipitation.
-
Check Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration up to 0.5%, but it is best to keep it at or below 0.1% for sensitive cell lines. If you need to use a higher volume of stock solution, this may lead to cytotoxicity from the solvent itself. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Issue: I observe a precipitate in my culture after a few hours of incubation.
-
Question: The medium was clear when I added this compound, but after several hours in the incubator, I see a crystalline precipitate. What could be the cause?
-
Answer: Delayed precipitation can occur due to several factors:
-
Temperature Fluctuations: Repeatedly removing your culture plates from the incubator can cause temperature cycling, which may affect the compound's solubility over time. Minimize the time your cultures are outside the stable incubator environment.
-
Media Evaporation: In long-term experiments, evaporation of the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure your incubator has proper humidification and use low-evaporation lids or seal plates.
-
Compound Stability: Aqueous solutions of this compound are not recommended for storage beyond 24 hours due to instability. Degradation or hydrolysis of the compound over time in the culture medium could lead to the formation of less soluble byproducts.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | |
| Ethanol | ~30 mg/mL | |
| Dimethyl Formamide | ~30 mg/mL | |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | |
| Aqueous Buffers | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended procedure for preparing a DMSO stock solution and diluting it for use in cell culture experiments to minimize precipitation.
-
Prepare High-Concentration Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of solid this compound (Molecular Weight: 556.7 g/mol ).
-
Dissolve the solid in 100% DMSO to create a 10 mM stock solution.
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Store this stock solution in small, single-use aliquots at -80°C.
-
-
Prepare Final Working Solution (e.g., 100 nM):
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Crucial Step: To avoid precipitation, do not add the concentrated stock directly to the final volume of media. First, prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM solution.
-
Add the required volume of the intermediate stock to your final volume of pre-warmed media while gently swirling. For example, add 10 µL of the 100 µM intermediate solution to 10 mL of media to achieve a final concentration of 100 nM.
-
The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
-
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the practical solubility limit of this compound in your specific cell culture medium.
-
Prepare a serial dilution of this compound in 100% DMSO. Start with your highest concentration stock (e.g., 10 mM) and perform a 2-fold serial dilution series in DMSO.
-
Dispense Media: In a 96-well clear-bottom plate, add 198 µL of your complete, pre-warmed cell culture medium to each well.
-
Add Compound: Add 2 µL of each DMSO dilution to a corresponding well. This will result in a 1:100 dilution of your DMSO stocks. Also, include a "DMSO only" control well (2 µL of 100% DMSO).
-
Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., immediately, 2 hours, 6 hours, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
Determine Maximum Concentration: The highest concentration of this compound that remains clear and shows no increase in absorbance is the maximum working concentration you should use for your experiments under these conditions.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the JAK/STAT3 pathway by this compound.
Caption: Suppression of the Akt signaling pathway by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural product this compound inhibits depolymerization of actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
Cucurbitacin E Stability: A Technical Guide for Researchers
This technical support center provides essential information and guidance on the stability of Cucurbitacin E in various solvent conditions. Understanding the stability of this potent triterpenoid is critical for accurate and reproducible experimental results in research, drug discovery, and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide.[1] The solubility in these organic solvents is approximately 30 mg/mL.[1] For immediate use in aqueous-based biological assays, a common practice is to first dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1]
Q2: How should I store my this compound solutions?
A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] For stock solutions in organic solvents like DMSO or ethanol, it is best practice to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles. While specific long-term stability data in these solvents is limited in published literature, storage at low temperatures is the standard for preserving the integrity of similar natural products. Aqueous solutions of this compound are not recommended for storage for more than one day due to its susceptibility to hydrolysis.[1]
Q3: Is this compound stable in aqueous solutions?
A3: No, this compound is not stable in aqueous solutions for extended periods. It is known to undergo rapid hydrolysis, particularly in acidic and alkaline conditions. One of the primary degradation products is Cucurbitacin I, which is the deacetylated form of this compound. Therefore, it is crucial to prepare fresh aqueous dilutions for your experiments.
Q4: What is the effect of pH on the stability of this compound?
A4: this compound is highly susceptible to pH-dependent degradation. Studies on the related compound, this compound-glycoside, have shown that it is relatively stable at a slightly acidic pH of 5.13 over 14 days. However, at a higher pH of 9.03, a significant decline in concentration was observed over the same period. This suggests that alkaline conditions accelerate the degradation of cucurbitacins.
Q5: My experimental results are inconsistent. Could the stability of my this compound be a factor?
A5: Yes, inconsistent results can be a sign of this compound degradation. If you are using aged stock solutions, improperly stored solutions, or pre-diluted aqueous solutions, the actual concentration of the active compound may be lower than expected. To troubleshoot, prepare a fresh stock solution from solid this compound and use freshly prepared dilutions for your experiments. It is also advisable to perform a quality control check of your stock solution using a validated analytical method like HPLC if you suspect degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in stock or working solutions. | Prepare a fresh stock solution from solid material. For aqueous assays, prepare dilutions immediately before use. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Precipitate formation in aqueous dilutions | Low aqueous solubility of this compound. | Ensure the final concentration of the organic co-solvent (e.g., ethanol, DMSO) is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. A common practice is to keep the final DMSO concentration below 0.5%. |
| Variable results between experimental repeats | Inconsistent concentration of this compound due to degradation. | Standardize the preparation and handling of this compound solutions. Always use freshly prepared dilutions from a properly stored stock. |
| Appearance of unexpected peaks in analytical chromatography | Presence of degradation products. | The primary degradation product of this compound is often Cucurbitacin I. If your analytical method can separate these two compounds, you can monitor for the appearance of the Cucurbitacin I peak as an indicator of degradation. |
Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound and its glycoside under different conditions.
Table 1: Stability of this compound-Glycoside in Aqueous Extract at Various Temperatures
| Storage Temperature | Initial Concentration (mg/mL) | Concentration after 8 weeks (mg/mL) | % Remaining after 8 weeks | Concentration after 17 weeks (mg/mL) | % Remaining after 17 weeks |
| Room Temperature | 0.95 ± 0.11 | ~0.08 | 8.4% | ~0.04 | 4.2% |
| Refrigerated (4°C) | 0.95 ± 0.11 | ~0.75 | 79% | ~0.45 | 47.4% |
| Frozen (-20°C) | 0.95 ± 0.11 | ~0.75 | 79% | ~0.55 | 57.9% |
Table 2: Effect of pH on this compound-Glycoside Stability in Aqueous Extract at Room Temperature
| pH | Initial Concentration (mg/mL) | Concentration after 14 days (mg/mL) | % Remaining after 14 days |
| 5.13 | 0.541 ± 0.015 | 0.541 ± 0.015 | 100% |
| 9.03 | 0.561 ± 0.020 | 0.307 ± 0.009 | 54.7% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for long-term storage.
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO or Ethanol
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This protocol provides a general HPLC method for the quantification of this compound, which can be adapted for stability studies.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a mixture of acetonitrile and water (with 1% glacial acetic acid) in a 70:30 (v/v) ratio can be used as an isocratic mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
For a time-course stability study, store aliquots of the solution under the desired conditions (e.g., different temperatures, in different solvents).
-
At each time point, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis with the mobile phase.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on the retention time of a freshly prepared standard.
-
Quantify the peak area to determine the concentration of this compound remaining at each time point. The percentage of degradation can be calculated relative to the initial concentration (time zero).
-
Visualizations
References
Navigating Cucurbitacin E Administration in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of Cucurbitacin E in in vivo animal models. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical research. The information is compiled from various studies to ensure a comprehensive overview of methodologies and best practices.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for this compound in mice?
A safe starting dose for this compound in mice depends on the administration route. For oral administration, the reported LD50 is between 2 and 12.5 mg/kg, with one study specifying an LD50 of 5 mg/kg.[1] Therefore, a starting dose well below this range is recommended. For intraperitoneal injections, studies have used doses in the micrograms per kilogram range (e.g., 50-200 µg/kg/day).[2][3] It is crucial to conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) for your specific animal strain and experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
This compound is poorly soluble in water. A common method for preparation involves initially dissolving it in a small amount of an organic solvent like DMSO and then diluting it with a vehicle suitable for animal administration. The final concentration of the organic solvent should be minimized to avoid toxicity.
Q3: What are the common routes of administration for this compound in animal models?
The most common routes of administration are oral gavage and intraperitoneal (i.p.) injection. The choice of administration route should be guided by the experimental objectives, the target tissue, and the pharmacokinetic properties of this compound.
Q4: What are the known side effects of this compound in animals?
Toxic effects of cucurbitacins can include increased blood pressure and fluid accumulation in thoracic and abdominal cavities due to enhanced capillary permeability.[1] At higher doses, gastrointestinal toxicity, including diarrhea, may be observed. Close monitoring of animal health, including body weight, food and water intake, and general behavior, is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Low solubility of this compound.- Inappropriate vehicle composition. | - Ensure the initial stock solution in an organic solvent is fully dissolved before dilution.- Consider using a vehicle containing co-solvents such as PEG300 and a surfactant like Tween-80 to improve solubility.[4]- Gentle heating and/or sonication can aid in dissolution. |
| Animal distress or toxicity at a previously reported "safe" dose | - Strain-specific differences in metabolism and sensitivity.- Vehicle toxicity.- Error in dose calculation or administration. | - Conduct a dose-range-finding study in your specific animal strain.- Administer a vehicle-only control group to rule out vehicle-related toxicity.- Double-check all calculations and ensure proper administration technique. |
| Lack of efficacy at a therapeutic dose | - Inadequate bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound.- Insufficient dosing frequency. | - Consider a different route of administration (e.g., intraperitoneal instead of oral) to potentially increase bioavailability.- Evaluate the pharmacokinetic profile of this compound in your model to determine its half-life and optimize the dosing schedule.- Increase the dosing frequency based on pharmacokinetic data. |
| Inconsistent tumor growth in xenograft models | - Variability in cancer cell viability or number injected.- Suboptimal injection technique. | - Ensure consistent cell viability and accurate cell counting before injection.- Use a consistent injection technique and consider using Matrigel to support initial tumor growth. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Indication | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Mice | Metabolic Syndrome | 0.25 mg/kg/day | Oral Gavage | Daily for 10 weeks | 0.5% Carboxymethylcellulose (CMC) | |
| Mice | Metabolic Syndrome | 0.5 mg/kg/day | Oral Gavage | Daily for 10 weeks | 0.5% Carboxymethylcellulose (CMC) | |
| Rats | Pharmacokinetics | 50-200 µg/kg/day | Intraperitoneal (i.p.) | Daily for 3 days | Not specified | |
| Nude Mice | Gastric Cancer Xenograft | 0.30 mg/kg | Not specified | Every 3 days | DMSO | |
| Nude Mice | Pancreatic Cancer Xenograft | 1 mg/kg and 2 mg/kg | Intraperitoneal (i.p.) | Every 3 days | Normal saline |
Table 2: Toxicity Data for this compound
| Animal Model | Parameter | Value | Administration Route | Reference |
| Mice | LD50 | 2-12.5 mg/kg | Oral | |
| Mice | LD50 | 5 mg/kg | Oral |
Experimental Protocols
Gastric Cancer Xenograft Model in Nude Mice
-
Cell Preparation: Human gastric cancer cells (e.g., NCI-N87) are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Animal Model: 4-5 week old female BALB/c nude mice are used.
-
Tumor Implantation: 1x10^7 NCI-N87 cells suspended in 100 µl of PBS with 50% Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Measurement: Tumor dimensions are measured with calipers, and the volume is calculated using the formula: length × width × height × 0.5236.
-
Treatment Protocol:
-
When tumors reach a specified volume, mice are randomized into treatment groups.
-
This compound is dissolved in DMSO.
-
A dose of 0.30 mg/kg is administered every 3 days.
-
A control group receives the vehicle (DMSO) on the same schedule.
-
Tumor growth and animal well-being are monitored regularly.
-
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Treatment Protocol:
-
For multiple-dose studies, this compound is administered intraperitoneally at doses of 50-200 µg/kg/day for 3 consecutive days.
-
-
Pharmacokinetic Analysis:
-
Following administration of a probe substrate (e.g., tolbutamide), blood samples are collected at various time points.
-
Plasma concentrations of the probe substrate and its metabolites are determined using LC-MS/MS to evaluate the effect of this compound on drug metabolism.
-
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and designing mechanistic studies.
Caption: this compound inhibits the JAK/STAT and PI3K/Akt pathways and modulates the MAPK pathway.
Caption: A generalized workflow for in vivo experiments with this compound.
References
- 1. Determination of this compound in some selected herbs of ayurvedic importance through RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of this compound on rat hepatic CYP2C11 expression and activity using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Cucurbitacin E Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucurbitacin E. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound primarily induces G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][2][3] Its anti-cancer activity is largely attributed to its role as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] By inhibiting the phosphorylation of STAT3, this compound downregulates the expression of various downstream target genes involved in cell proliferation, survival, and angiogenesis.[1] This inhibition leads to an increase in the levels of tumor suppressor proteins p53 and p21, and a decrease in cyclin-dependent kinase 1 (CDK1) and cyclin B, ultimately causing cell cycle arrest. Furthermore, this compound triggers apoptosis through both the extrinsic (Fas/CD95) and intrinsic (mitochondria-dependent) pathways.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. For a summary of its activity, please refer to the data table below.
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| T24 | Bladder Cancer | IC50: ~500 nM (48h) | |
| AGS | Gastric Cancer | IC50: 0.1 µg/mL (24h) | |
| NCI-N87 | Gastric Cancer | IC50: ~80-130 nM | |
| SNU-16 | Gastric Cancer | IC50: ~80-130 nM | |
| MGC-803 | Gastric Cancer | IC50: ~80-130 nM | |
| SGC-7901 | Gastric Cancer | IC50: ~80-130 nM | |
| BGC-823 | Gastric Cancer | IC50: ~80-130 nM | |
| MDA-MB-468 | Triple Negative Breast Cancer | IC50: ~10-70 nM | |
| MDA-MB-231 | Triple Negative Breast Cancer | IC50: ~10-70 nM | |
| HCC1806 | Triple Negative Breast Cancer | IC50: ~10-70 nM | |
| HCC1937 | Triple Negative Breast Cancer | IC50: ~10-70 nM | |
| SW527 | Triple Negative Breast Cancer | IC50: ~10-70 nM | |
| SW 1353 | Chondrosarcoma | IC50: 9.16 µM (24h) | |
| HeLa | Cervical Cancer | IC50: 42 µg/mL | |
| Caco-2 | Colon Cancer | IC50: 85 µg/mL |
Troubleshooting Guide: Overcoming this compound Resistance
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A3: While specific research on acquired resistance to this compound is limited, potential mechanisms can be extrapolated from its known targets and general principles of drug resistance in cancer. Two plausible mechanisms are:
-
Alterations in the STAT3 Signaling Pathway: Since this compound is a potent inhibitor of STAT3, mutations in the STAT3 gene or upregulation of upstream activators of STAT3 could lead to resistance. These alterations might prevent this compound from effectively binding to and inhibiting STAT3, thus allowing the pro-survival signaling to continue.
-
Increased Drug Efflux via ABC Transporters: this compound, as a natural product, may be a substrate for ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2). Overexpression of these transporters on the cancer cell membrane can lead to increased efflux of the drug, reducing its intracellular concentration and thereby its efficacy.
Q4: How can I experimentally investigate these potential resistance mechanisms?
A4: To determine the underlying cause of reduced sensitivity in your cell line, you can perform the following experiments:
-
For STAT3 Pathway Alterations:
-
Western Blot Analysis: Compare the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) in your resistant cell line versus the parental (sensitive) cell line, both with and without this compound treatment. A persistently high level of p-STAT3 in the resistant line despite treatment would suggest a resistance mechanism involving this pathway.
-
Gene Sequencing: Sequence the STAT3 gene in both your parental and resistant cell lines to identify any potential mutations that might affect this compound binding or protein activation.
-
-
For Increased Drug Efflux:
-
Western Blot or qPCR Analysis: Measure the expression levels of key ABC transporters (P-gp, MRP1, BCRP) in your resistant and parental cell lines. A significant increase in the expression of one or more of these transporters in the resistant line is a strong indicator of efflux-mediated resistance.
-
Efflux Assays: Use a fluorescent substrate of the suspected ABC transporter (e.g., Rhodamine 123 for P-gp) to measure its activity in the presence and absence of a known inhibitor of that transporter. If the inhibitor restores the accumulation of the fluorescent substrate in your resistant cells, it suggests that the transporter is active. You can then test if co-incubation with the inhibitor re-sensitizes the cells to this compound.
-
Q5: What strategies can I employ to overcome this compound resistance in my experiments?
A5: Based on the potential resistance mechanisms, here are some strategies to try and restore sensitivity to this compound:
-
Combination Therapy:
-
With other STAT3 Pathway Inhibitors: If you suspect STAT3-mediated resistance, consider combining this compound with other agents that target the STAT3 pathway at different points, such as JAK inhibitors (e.g., Ruxolitinib) or inhibitors of upstream signaling molecules like EGFR.
-
With ABC Transporter Inhibitors: If you have evidence of increased drug efflux, co-administer this compound with a known inhibitor of the overexpressed ABC transporter (e.g., Verapamil for P-gp). This can increase the intracellular concentration of this compound and restore its cytotoxic effects.
-
With Conventional Chemotherapeutics: this compound has been shown to synergize with conventional chemotherapy drugs like doxorubicin and cisplatin, enhancing their efficacy. This combination may also be effective in overcoming resistance.
-
-
Alternative Therapeutic Approaches:
-
If resistance to this compound is established and difficult to overcome, consider exploring other compounds that target different signaling pathways crucial for the survival of your cancer cell line.
-
Experimental Protocols
Q6: Can you provide a detailed protocol for assessing cell viability using the MTT assay?
A6: Certainly. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Q7: What is the standard procedure for a Western blot to analyze protein expression?
A7: Western blotting is a technique used to detect specific proteins in a sample.
Protocol: Western Blotting
-
Sample Preparation (Cell Lysis):
-
After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis (SDS-PAGE):
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Q8: How do I perform an Annexin V/PI assay to detect apoptosis?
A8: The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Preparation:
-
Harvest both adherent and floating cells after treatment.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces G(2)/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Cucurbitacin E in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucurbitacin E. The information is designed to help minimize off-target effects and ensure the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a tetracyclic triterpenoid compound known to exert its biological effects primarily through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][2] Specifically, it has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of this pathway involved in cell proliferation, survival, and inflammation.[1][2] Additionally, this compound has been reported to directly interact with the actin cytoskeleton, inhibiting its depolymerization by covalently binding to filamentous actin (F-actin).[3]
Q2: What are the known on-target and potential off-target effects of this compound?
The primary on-target effects of this compound are the inhibition of the JAK/STAT pathway and the disruption of the actin cytoskeleton. While a comprehensive kinome-wide scan to identify all off-target effects of this compound is not publicly available, its known interactions and pathway modulations suggest potential for off-target activities. These may include effects on other signaling pathways that are downstream or interact with JAK/STAT signaling, as well as proteins that are sensitive to alterations in the actin cytoskeleton. Given its mechanism of covalently binding to cysteine residues, other proteins with reactive cysteines could also be potential off-targets.
Q3: What are typical working concentrations for this compound in in vitro and in vivo experiments?
The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured.
In Vitro Studies: The half-maximal inhibitory concentration (IC50) for this compound in various cancer cell lines typically ranges from the nanomolar to the low micromolar scale. For example, in some breast cancer cell lines, the IC50 can be as low as 7-50 nM, while in certain gastric cancer cell lines it ranges from 80 to 130 nM. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
In Vivo Studies: In mouse xenograft models, doses of this compound have been reported to range from 0.25 mg/kg/day to 10 mg/kg, administered via intraperitoneal injection or oral gavage. The optimal dose will depend on the animal model, tumor type, and treatment regimen. It is essential to conduct preliminary dose-finding studies to determine a well-tolerated and effective dose for your specific model.
Troubleshooting Guide
Issue 1: High Cytotoxicity or Unexpected Phenotypes Observed
Possible Cause: Off-target effects or use of excessively high concentrations of this compound.
Troubleshooting Steps:
-
Optimize Concentration:
-
Perform a thorough dose-response analysis to identify the minimal effective concentration that elicits the desired on-target effect with the least toxicity.
-
Refer to the IC50 values in the literature for similar cell types as a starting point (see Table 1).
-
-
Use Control Compounds:
-
Include a structurally related but inactive analog of this compound, if available, to differentiate between specific and non-specific effects.
-
Use other well-characterized JAK/STAT inhibitors to see if they replicate the phenotype of interest.
-
-
Validate On-Target Engagement:
-
Perform a Western blot to confirm the inhibition of STAT3 phosphorylation (p-STAT3) at your working concentration of this compound. This will help ensure you are working within a range that engages the primary target.
-
-
Assess Cytotoxicity in Non-Target Cells:
-
Test the cytotoxicity of this compound on a non-cancerous cell line to determine its therapeutic window. Some studies have shown that this compound can induce lethality in normal cells at concentrations similar to those effective against cancer cells, although with a reduced effect.
-
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Variability in experimental conditions, compound stability, or cell line characteristics.
Troubleshooting Steps:
-
Ensure Compound Quality and Stability:
-
Purchase this compound from a reputable supplier.
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C) to avoid degradation. Minimize freeze-thaw cycles.
-
-
Standardize Cell Culture Conditions:
-
Maintain consistent cell passage numbers, as cellular responses can change over time in culture.
-
Ensure consistent cell seeding densities and growth conditions.
-
-
Confirm Target Expression:
-
Verify the expression levels of JAK2 and STAT3 in your cell line, as their abundance can influence the cellular response to this compound.
-
Issue 3: Difficulty in Confirming that the Observed Phenotype is Due to On-Target Effects
Possible Cause: The observed phenotype may be a result of off-target effects or a combination of on- and off-target activities.
Troubleshooting Steps:
-
Perform Rescue Experiments:
-
Use siRNA or shRNA to knock down the expression of the intended target (e.g., JAK2 or STAT3). If the phenotype of the knockdown mimics the effect of this compound, it provides evidence for on-target action.
-
For a more definitive rescue, overexpress a mutant form of the target that is resistant to this compound. If this reverses the observed phenotype, it strongly suggests on-target activity.
-
-
Use Orthogonal Approaches:
-
Employ other inhibitors with different chemical scaffolds that also target the JAK/STAT pathway. If multiple inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| AGS | Gastric Adenocarcinoma | 0.1 µg/mL | |
| NCI-N87 | Gastric Cancer | 80 - 130 nM | |
| BGC-823 | Gastric Cancer | 80 - 130 nM | |
| SNU-16 | Gastric Cancer | 80 - 130 nM | |
| SGC-7901 | Gastric Cancer | 80 - 130 nM | |
| MGC-803 | Gastric Cancer | 80 - 130 nM | |
| Prostate Carcinoma Explants | Prostate Cancer | 7 - 50 nM | |
| SAS | Oral Squamous Cell Carcinoma | 3.69 µM | |
| A549 | Non-Small-Cell Lung Cancer | 4.75 µM (viability), 0.03 µM (proliferation) | |
| HeLa | Cervical Cancer | 4.01 µM (24h), 0.06 µM (48h) | |
| SW 1353 | Chondrosarcoma | Higher toxicity than Cucurbitacin D |
Table 2: Recommended Concentrations of this compound for In Vivo Studies
| Animal Model | Tumor Type | Dosage | Administration Route | Reference |
| Nude Mice | Osteosarcoma Xenograft | 1.0 mg/kg and 5.0 mg/kg (twice daily for 1 week) | Intraperitoneal (i.p.) | |
| Mice | Not Specified | 5 mg/kg/day | Not Specified | |
| BALB/c Nude Mice | Melanoma Xenograft | Not specified, but effective in slowing tumor growth | Not Specified |
Experimental Protocols
Protocol 1: Western Blot Analysis of JAK/STAT Pathway Inhibition
Objective: To determine the effect of this compound on the phosphorylation of STAT3 in cultured cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with the primary antibody against total STAT3 and the loading control to ensure equal protein loading.
Protocol 2: siRNA-Mediated Rescue Experiment
Objective: To validate that the observed phenotype is a result of this compound's effect on a specific target (e.g., JAK2).
Materials:
-
Cell line of interest
-
siRNA targeting the gene of interest (e.g., JAK2) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Expression plasmid for a wild-type or siRNA-resistant version of the target gene
-
This compound
-
Reagents for the phenotypic assay of interest (e.g., cell viability assay, migration assay)
Procedure:
-
siRNA Transfection:
-
Transfect cells with the target-specific siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
Allow 24-48 hours for the knockdown of the target protein. Confirm knockdown efficiency by Western blot.
-
-
Rescue Construct Transfection (if applicable):
-
After initial siRNA transfection, transfect the cells with a plasmid expressing an siRNA-resistant form of the target gene. This is typically done 24 hours after the siRNA transfection.
-
-
This compound Treatment:
-
Following the knockdown (and rescue, if performed), treat the cells with this compound at the desired concentration.
-
-
Phenotypic Analysis:
-
Perform the relevant phenotypic assay to assess the effect of this compound in the presence and absence of the target protein.
-
Expected Outcome: If the phenotype is on-target, the knockdown of the target protein should mimic the effect of this compound. The overexpression of the siRNA-resistant target should rescue the phenotype, making the cells less sensitive to this compound.
-
Mandatory Visualizations
References
Technical Support Center: Enhancing Cucurbitacin E Bioavailability with Nanoformulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the nanoformulation of Cucurbitacin E to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound low?
A1: The clinical application of this compound is often limited by its poor oral bioavailability. This is primarily due to its low aqueous solubility and significant first-pass metabolism in the liver.[1] Nanoformulations are a promising strategy to overcome these limitations by improving solubility, protecting the molecule from degradation, and enhancing absorption.[1]
Q2: What types of nanoformulations are suitable for this compound?
A2: Several nanoformulation strategies can be employed to enhance the bioavailability of hydrophobic compounds like this compound. These include:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[2][3][4]
-
Polymeric Nanoparticles: Solid particles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) that can entrap or encapsulate drug molecules.
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, which are well-tolerated and can enhance oral bioavailability.
-
Nanosuspensions: Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants, which can significantly increase the dissolution rate and oral absorption.
Q3: What are the key parameters to consider when characterizing this compound nanoformulations?
A3: The critical quality attributes for this compound nanoformulations include:
-
Particle Size: Affects the in vivo distribution, cellular uptake, and bioavailability.
-
Polydispersity Index (PDI): A measure of the uniformity of the particle size distribution. A PDI below 0.3 is generally considered acceptable for a homogenous population.
-
Zeta Potential: Indicates the surface charge of the nanoparticles and is a key factor in their stability.
-
Encapsulation Efficiency (%EE) / Drug Loading (%DL): The percentage of the initial drug that is successfully entrapped within the nanoparticles and the percentage of the drug relative to the total weight of the nanoparticle, respectively.
-
In Vitro Drug Release: Characterizes the rate and extent of this compound release from the nanoformulation over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and characterization of this compound nanoformulations.
Low Encapsulation Efficiency (%EE)
| Potential Cause | Recommended Solution |
| Poor affinity of this compound for the nanoparticle core. | For polymeric nanoparticles, consider using a different polymer or a blend of polymers with varying hydrophobicity. For lipid-based formulations, try different lipids or add a co-solvent to the lipid phase to improve drug solubility. |
| Drug leakage into the external phase during formulation. | Optimize the homogenization or sonication time and power. For emulsion-based methods, rapid precipitation of the polymer can improve entrapment. The nanoprecipitation method has been shown to be more efficient than emulsion solvent evaporation for encapsulating cucurbitacins. |
| High drug-to-polymer/lipid ratio. | Decrease the initial amount of this compound relative to the carrier material. There is an optimal ratio for maximizing drug loading without compromising encapsulation efficiency. |
| Inappropriate solvent selection. | For nanoprecipitation, ensure the organic solvent is miscible with the aqueous phase to induce rapid precipitation and drug entrapment. |
High Particle Size or Polydispersity Index (PDI)
| Potential Cause | Recommended Solution |
| Aggregation of nanoparticles. | Increase the concentration of the stabilizer (e.g., surfactant, PVA, Poloxamer 188). Optimize the zeta potential to be sufficiently high (positive or negative) to ensure electrostatic repulsion. |
| Insufficient energy input during homogenization or sonication. | Increase the homogenization speed/pressure or sonication time/amplitude. Ensure the energy input is optimized to break down particles to the desired size without causing degradation. |
| Sub-optimal formulation parameters. | For PLGA nanoparticles, adjust the PLGA and PVA concentrations. For liposomes, the lipid composition and cholesterol content can influence vesicle size. |
| Improper storage conditions. | Store nanoformulations at an appropriate temperature (e.g., 4°C) to prevent aggregation over time. |
Poor In Vivo Bioavailability Enhancement
| Potential Cause | Recommended Solution |
| Rapid clearance of nanoparticles from circulation. | Consider surface modification with polyethylene glycol (PEG) to create "stealth" nanoparticles that can evade the reticuloendothelial system and prolong circulation time. |
| Instability of the nanoformulation in the gastrointestinal tract. | Use enteric-coated polymers or mucoadhesive coatings to protect the nanoparticles from the harsh gastric environment and enhance their residence time at the site of absorption. |
| Inefficient cellular uptake. | Modify the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) to promote receptor-mediated endocytosis by specific cells. |
| Premature drug release. | Optimize the formulation to achieve a sustained-release profile. For PLGA nanoparticles, the polymer molecular weight and lactide-to-glycolide ratio can be adjusted to control the degradation rate and drug release. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on cucurbitacin nanoformulations.
Table 1: Encapsulation Efficiency of Cucurbitacin Nanoformulations
| Nanoformulation | Drug | Method | Encapsulation Efficiency (%EE) | Reference |
| PLGA Nanoparticles (CI-NP1) | Cucurbitacin I | Single Emulsion Solvent Evaporation | 1.29% | |
| PLGA Nanoparticles (CI-NP3) | Cucurbitacin I | Double Emulsion Solvent Evaporation | 7.96% | |
| PLGA Nanoparticles (CI-NP4) | Cucurbitacin I | Nanoprecipitation | 48.79% | |
| Liposomes | This compound | Thin Film Hydration | >98% | |
| Liposomes | This compound | Reverse-Phase Evaporation | 85% |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Nanosuspension vs. Tablet in Rats
| Parameter | This compound Tablet | This compound Nanosuspension | Reference |
| Cmax (ng/mL) | 18.3 ± 4.2 | 45.7 ± 8.1 | |
| Tmax (h) | 4.0 ± 1.1 | 2.0 ± 0.5 | |
| AUC (0-t) (ng·h/mL) | 123.5 ± 25.6 | 315.8 ± 58.4 | |
| Relative Bioavailability | - | Significantly Enhanced |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from a method shown to be efficient for encapsulating Cucurbitacin I.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and this compound in acetone to form the organic phase.
-
Prepare the aqueous phase consisting of a PVA solution in deionized water.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Continue stirring for several hours at room temperature to allow for the evaporation of acetone and the formation of nanoparticles.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle formulation in a suitable medium or lyophilize for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin Film Hydration
This protocol is based on a method that achieved very high loading efficiency for this compound.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of DPPC to this compound can be varied (e.g., 100:12 to 100:20).
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS and rotating the flask above the lipid's phase transition temperature.
-
To obtain smaller, unilamellar vesicles, the resulting multilamellar vesicle suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Separate the liposomes from unencapsulated this compound by size exclusion chromatography or ultracentrifugation.
Visualizations
References
- 1. Comparison of the pharmacokinetic profiles of three triterpenoids after oral administration of a cucurbitacin tablet and nanosuspension by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of liposomes incorporating this compound, a natural cytotoxic triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cucurbitacin E Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Cucurbitacin E-induced cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity in my normal (non-cancerous) control cell line after treatment with this compound. Is this expected?
A1: Yes, it is not entirely unexpected. While this compound often shows higher potency against cancer cells, it can also induce cytotoxicity in normal cells.[1][2] The effect is dose- and time-dependent.[2] One study noted that at a concentration of 0.1 µg/ml, this compound induced 31% lethality in the normal Hu02 cell line, while the IC50 for the AGS gastric cancer cell line was 0.1 µg/ml, suggesting a more drastic effect on the cancer cells.[1] However, effects on the cytoskeleton, a primary target of cucurbitacins, are not limited to cancer cells and have been observed in normal lymphocytes and endothelial cells.[2]
Q2: What are the primary mechanisms by which this compound induces cytotoxicity?
A2: this compound induces cytotoxicity primarily through two main mechanisms:
-
Disruption of the Actin Cytoskeleton: It binds to and stabilizes filamentous actin (F-actin), preventing its depolymerization. This leads to actin aggregation, disruption of cell morphology, and can trigger apoptosis.
-
Inhibition of the JAK/STAT Signaling Pathway: this compound can inhibit the phosphorylation of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. This pathway is often constitutively active in cancer cells, but its inhibition can also affect normal cell function. These events often lead to the induction of apoptosis, characterized by the activation of caspases and regulation of Bcl-2 family proteins.
Q3: My control (untreated) cells are also showing signs of poor health or death. What could be the cause?
A3: Unexpected cell death in control cultures can be due to several factors unrelated to your experimental compound. It is crucial to rule these out:
-
Contamination: Check for microbial contamination (bacteria, fungi, mycoplasma) which can alter pH and deplete nutrients.
-
Media and Reagent Quality: Ensure your culture medium, serum, and other reagents are not expired and have been stored correctly.
-
Environmental Stress: Verify the incubator conditions, including temperature, CO2 levels, and humidity.
-
Cell Handling: Over-trypsinization, harsh pipetting, or over-centrifugation can damage cells.
-
Cell Confluency: Both very low and very high cell densities can induce stress and cell death.
Q4: How does cell confluency affect the outcome of my cytotoxicity assay with this compound?
A4: Cell confluency can significantly influence the apparent cytotoxicity of a drug.
-
High Confluency: At high densities, cells may exhibit contact inhibition, slowing their proliferation. This can make them less susceptible to drugs that target dividing cells. The effective concentration of the drug per cell is also lower.
-
Low Confluency: At low densities, cells are actively proliferating and may be more sensitive. However, some cell types require a certain density for optimal health and may undergo stress if seeded too sparsely. It is recommended to standardize your seeding density to achieve a consistent level of confluency (often 70-80% for cytotoxicity assays) at the time of drug addition to ensure reproducible results.
Q5: I am using serum-free media for my experiment. Could this be contributing to the observed cytotoxicity?
A5: Yes, serum starvation is a significant stressor for many cell lines and can induce apoptosis or cell cycle arrest on its own. It can also alter cellular signaling pathways, potentially sensitizing the cells to the effects of this compound. If your protocol requires serum starvation, it is essential to have a time-matched, untreated control group in serum-free medium to distinguish between the effects of serum withdrawal and the drug itself.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Normal Cells
Problem: The observed cytotoxicity in your normal cell line is much higher than anticipated, possibly masking any selective effect on cancer cells.
| Possible Cause | Suggested Solution |
| Inappropriate Concentration Range | Perform a dose-response experiment with a wider range of this compound concentrations on both your normal and cancer cell lines to determine the IC50 values for each. |
| Extended Exposure Time | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find a time point that maximizes the differential cytotoxicity between normal and cancer cells. |
| High Cell Proliferation Rate | Normal cells that are rapidly dividing may be more sensitive. Ensure consistent cell passage number and seeding density. Consider contact-inhibiting the normal cells before treatment if experimentally appropriate. |
| Off-Target Effects | Consider that at higher concentrations, off-target effects are more likely. Focus on using the lowest effective concentration that shows a response in the cancer cell line. |
Guide 2: Inconsistent or Irreproducible Cytotoxicity Results
Problem: You are observing significant variability in cytotoxicity between replicate experiments.
| Possible Cause | Suggested Solution |
| Variable Cell Health and Passage Number | Use cells from a consistent, low passage number. Regularly check for mycoplasma contamination. Discard cells that show signs of stress or morphological changes. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density to ensure a consistent number of cells and confluency at the start of each experiment. |
| Drug Instability or Pipetting Errors | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Use calibrated pipettes and ensure thorough mixing. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
The following table summarizes available quantitative data on the cytotoxic effects of this compound on various cell lines. Direct comparison between normal and cancer cells should be made with caution due to different experimental conditions.
| Cell Line | Cell Type | Assay | Concentration/IC50 | Exposure Time | Reference |
| Hu02 | Normal Human | MTT | 31% lethality at 0.1 µg/ml | 24 h | |
| AGS | Gastric Cancer | MTT | IC50: 0.1 µg/ml | 24 h | |
| Bcap37 | Breast Cancer | MTT | Significant inhibition at 0.1 µM | 24 h | |
| MB-231 | Breast Cancer | MTT | Significant inhibition at 0.1 µM | 24 h | |
| NCI-N87 | Gastric Cancer | CCK8 | IC50: ~100 nM | 48 h | |
| SNU-16 | Gastric Cancer | CCK8 | IC50: ~130 nM | 48 h | |
| MGC-803 | Gastric Cancer | CCK8 | IC50: ~110 nM | 48 h | |
| SGC-7901 | Gastric Cancer | CCK8 | IC50: ~80 nM | 48 h | |
| BGC-823 | Gastric Cancer | CCK8 | IC50: ~120 nM | 48 h | |
| T24 | Bladder Cancer | MTT | IC50: 1012.32 ± 10.6 nM | 48 h | |
| Caco-2 | Intestinal Epithelial | Proliferation | IC50: 0.004 - 0.287 µM | 24, 48, 72 h | |
| SW 1353 | Chondrosarcoma | MTT | IC50: 9.16 µM | 24 h |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Apoptosis Markers
This protocol provides a general workflow for detecting changes in apoptosis-related proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Protocol for long-term storage of Cucurbitacin E stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Cucurbitacin E stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[1]. For most in vitro cell culture experiments, high-purity, anhydrous DMSO is the preferred solvent.
Q2: What is the optimal storage temperature for long-term stability of this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C. When stored at -20°C, the stock solution is stable for at least one year. For storage periods extending up to two years, -80°C is recommended. The solid, crystalline form of this compound is stable for at least four years when stored at -20°C[1].
Q3: How can I dissolve this compound if it is not readily going into solution?
A3: If you encounter solubility issues, gentle warming of the solution to 37°C and brief sonication in an ultrasonic bath can aid in dissolution. Ensure the vial is tightly sealed to prevent solvent evaporation.
Q4: Is it advisable to repeatedly freeze and thaw this compound stock solutions?
A4: It is strongly recommended to aliquot the stock solution into smaller, single-use volumes after preparation. This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.
Q5: Can I store this compound in aqueous solutions?
A5: Aqueous solutions of this compound are not recommended for storage for more than one day due to limited stability[1]. For experiments requiring an aqueous buffer, it is best to prepare the dilution from the organic stock solution immediately before use[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The concentration of this compound may be too high for the solvent at a lower temperature, or the solvent may have partially evaporated. | Gently warm the vial to 37°C and vortex or sonicate briefly to redissolve the precipitate. Ensure the vial cap is securely sealed to prevent evaporation. Consider preparing a slightly lower concentration stock solution for future use. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. | Prepare a fresh stock solution from the solid compound. Always store stock solutions protected from light. Perform a quality control check of the new stock solution, for example, by repeating a key experiment with a known positive control. |
| Cells in culture are detaching or showing signs of toxicity at expected non-toxic concentrations. | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final concentration of the organic solvent in your experimental setup is at a level that is non-toxic to your specific cell line (typically ≤ 0.1% v/v for DMSO). Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of organic solvent added to the final culture. |
| Difficulty in achieving complete dissolution of the solid this compound. | The purity of the solvent may be insufficient, or the compound may require more energy to dissolve. | Use high-purity, anhydrous solvents. As mentioned in the FAQs, gentle warming to 37°C and sonication can be effective. Be patient and allow sufficient time for the compound to dissolve completely, vortexing intermittently. |
Data Presentation: Storage and Stability of this compound Solutions
| Parameter | Recommendation | Reference |
| Recommended Solvents | DMSO, Ethanol, Dimethylformamide | [1] |
| Solubility in Organic Solvents | Approx. 30 mg/mL | |
| Storage Temperature (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years | |
| Storage Temperature (Stock Solution) | -20°C or -80°C | |
| Stability (Stock Solution at -20°C) | At least 1 year | |
| Stability (Stock Solution at -80°C) | Up to 2 years | |
| Aqueous Solution Storage | Not recommended for more than one day | |
| Freeze-Thaw Cycles | Avoid repeated cycles |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 556.69 g/mol ).
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for short intervals.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualization
Signaling Pathway Diagram
This compound is a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
References
Addressing the poor water solubility of Cucurbitacin compounds
Technical Support Center: Cucurbitacin Compounds
Welcome to the Technical Support Center for Cucurbitacin Compounds. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor water solubility of cucurbitacins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my cucurbitacin compounds precipitating out of my aqueous buffer or cell culture medium?
A1: Cucurbitacins are a class of tetracyclic triterpenoids that are highly hydrophobic and possess very low aqueous solubility.[1][2][3] Most cucurbitacins are only slightly soluble in water.[1][4] This inherent low water solubility is the primary reason for their precipitation in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer or medium, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of the cucurbitacin in your experiment.
-
Increase Solvent Percentage: For in vitro assays, slightly increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, be mindful of solvent toxicity to cells, which is typically observed at concentrations above 0.5-1%.
-
Use a Carrier/Solubilizer: Incorporate a solubilizing agent to enhance the aqueous solubility of the cucurbitacin. Common methods include using cyclodextrins, nanoparticles, or solid dispersions.
-
pH Adjustment: While less common for cucurbitacins, adjusting the pH of the buffer might slightly improve the solubility of some analogs, though they are generally neutral compounds.
Q2: What is the best solvent to use for creating a stock solution of Cucurbitacin?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for preparing high-concentration stock solutions of cucurbitacins. These organic solvents can typically dissolve cucurbitacins at concentrations of 10-100 mg/mL. When preparing, it may be necessary to gently warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution. It is recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.
Q3: How can I increase the aqueous solubility of my cucurbitacin for in vivo studies?
A3: For in vivo applications, where solvent toxicity is a major concern, more advanced formulation strategies are necessary to improve the bioavailability of poorly soluble drugs like cucurbitacins. Effective methods include:
-
Nanoparticle Formulations: Encapsulating cucurbitacins into nanoparticles (e.g., liposomes, polymeric nanoparticles like PLGA, or solid lipid nanoparticles) can significantly enhance their aqueous dispersibility and stability.
-
Solid Dispersions: This technique involves dispersing the cucurbitacin within a hydrophilic polymer matrix (e.g., PEGs, PVP). This can increase the dissolution rate and oral bioavailability.
-
Cyclodextrin Inclusion Complexes: Forming a complex with cyclodextrins (like HP-β-CD) can effectively "hide" the hydrophobic cucurbitacin molecule within the cyclodextrin's cavity, thereby increasing its water solubility.
-
Co-solvents: Using a mixture of solvents can improve solubility. For parenteral use, low-toxicity co-solvents like propylene glycol, ethanol, glycerin, and polyethylene glycol are often employed.
Quantitative Data on Cucurbitacin Solubility
The following tables summarize the solubility of common cucurbitacin compounds in various solvents.
Table 1: Solubility of Common Cucurbitacins
| Compound | Solvent | Solubility | Reference(s) |
| Cucurbitacin B | DMSO | ~10 mg/mL | |
| Ethanol | ~50 mg/mL | ||
| Water | ~2 mg/mL (hydrate form) | ||
| Acetonitrile | Soluble | ||
| Cucurbitacin E | DMSO | 15-50 mg/mL | |
| Ethanol | ~30 mg/mL | ||
| Ethanol:PBS (1:4) | ~0.2 mg/mL | ||
| Water | Practically Insoluble | ||
| Cucurbitacin I | DMSO | ~100 mg/mL | |
| Ethanol | ~100 mg/mL | ||
| Water | Insoluble (estimated 5.488 mg/L) |
Table 2: Solubility Enhancement of Cucurbitacin B using Solid Dispersion
| Formulation | Carrier | Drug:Carrier Ratio | Cumulative Dissolution Increase | Bioavailability (AUC) Increase | Reference |
| Cucurbitacin B-SD | PLX-407 | 1:7 | ~6-fold | 3.6-fold |
Detailed Experimental Protocols
Protocol 1: Preparation of Cucurbitacin-Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol is adapted from a method shown to be more efficient for encapsulating cucurbitacin I than solvent evaporation techniques.
Materials:
-
Cucurbitacin I
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Deionized Water
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of Cucurbitacin I and PLGA in acetone. For example, start with 1 mg of Cucurbitacin I and 10 mg of PLGA in 1 mL of acetone.
-
Nanoprecipitation: Inject the organic phase (Cucurbitacin I/PLGA in acetone) into a larger volume of deionized water (e.g., 10 mL) under constant stirring.
-
Solvent Evaporation: Continue stirring the suspension in a fume hood for several hours to allow the acetone to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable aqueous buffer for immediate use or lyophilize for long-term storage.
Expected Outcome: This method can achieve a significantly higher encapsulation efficiency (approaching 49% for Cucurbitacin I) compared to emulsion-based methods.
Protocol 2: Preparation of Cucurbitacin B Solid Dispersion by Solvent Evaporation
This protocol is based on studies demonstrating enhanced solubility and bioavailability of Cucurbitacin B.
Materials:
-
Cucurbitacin B
-
Hydrophilic carrier (e.g., Poloxamer 407, PVP K30)
-
Methanol or another suitable organic solvent
Procedure:
-
Dissolution: Dissolve a precise amount of Cucurbitacin B and the chosen hydrophilic carrier in methanol. A common drug-to-carrier ratio to test is 1:7 (w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Characterization: The resulting powder can be characterized by DSC, XRPD, and FTIR to confirm the amorphous state of the drug.
Expected Outcome: The solid dispersion formulation should exhibit a significantly faster dissolution rate in aqueous media compared to the pure crystalline drug.
Visualizations: Signaling Pathways and Workflows
Cucurbitacin Signaling Pathway Inhibition
Cucurbitacins are well-documented inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often aberrantly activated in various cancers. They have also been shown to modulate the MAPK pathway.
Caption: Cucurbitacin inhibits the JAK/STAT and MAPK signaling pathways.
Experimental Workflow: Solubility Enhancement
The following diagram outlines a logical workflow for addressing the poor water solubility of cucurbitacin compounds for experimental use.
Caption: Workflow for selecting a cucurbitacin solubilization strategy.
References
Technical Support Center: Chemical Modification of Cucurbitacin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the chemical modification of Cucurbitacin E to reduce its toxicity.
Frequently Asked Questions (FAQs)
Q1: Why is chemical modification of this compound necessary?
A1: this compound, a potent anti-cancer agent, exhibits significant toxicity, which limits its therapeutic application. Its biological activities are often observed at concentrations close to its toxic dose.[1] Chemical modification is a key strategy to reduce its toxicity while aiming to retain or even enhance its therapeutic efficacy.[1] The goal is to develop derivatives with an improved therapeutic index.
Q2: What are the key structural features of this compound related to its toxicity?
A2: The toxicity of cucurbitacins is closely linked to their chemical structure. For this compound, the presence of a double bond at C-23 and an acetyl group at C-25 in the side chain are known to contribute significantly to its high toxicity.[2] The α,β-unsaturated carbonyl system is also a critical feature for its biological activity.
Q3: What are the primary molecular targets of this compound that are associated with both its efficacy and toxicity?
A3: this compound exerts its effects by targeting several key signaling pathways. It is a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[3] Additionally, it has been shown to suppress the Akt signaling pathway and disrupt the actin cytoskeleton.[4] These pathways are crucial for cell proliferation, survival, and angiogenesis in cancer cells, but their inhibition can also lead to toxicity in normal cells.
Q4: What are the most common strategies for chemically modifying this compound to reduce its toxicity?
A4: Common modification strategies focus on the reactive functional groups of the this compound molecule. These include:
-
Deacetylation: Removal of the acetyl group at the C-25 position to yield Cucurbitacin I, which has been shown to be less toxic.
-
Side Chain Modification: Altering the side chain structure, for example, by reducing the C-23 double bond.
-
Glycosylation: Introducing sugar moieties to the molecule can alter its solubility and pharmacokinetic properties, potentially reducing toxicity.
Q5: How does the toxicity of this compound compare to its modified derivatives?
A5: Generally, chemical modifications can lead to a significant reduction in toxicity. For instance, the deacetylation of this compound to form Cucurbitacin I results in a derivative with lower toxicity. The table below summarizes the cytotoxic effects of this compound and some of its analogs on cancer and normal cell lines.
Quantitative Data Summary
| Compound | Cancer Cell Line | IC50 (µM) on Cancer Cells | Normal Cell Line | IC50 (µM) on Normal Cells | Therapeutic Index (TI) | Reference |
| This compound | HepG-2 (Liver) | Not specified | L-O2 (Liver) | Not specified | Not specified | |
| Cucurbitacin B (analog) | HepG-2 (Liver) | 0.20 | L-O2 (Liver) | 0.019 | 0.10 | |
| Derivative 10b (of B) | HepG-2 (Liver) | 0.63 | L-O2 (Liver) | 2.97 | 4.71 | |
| This compound | AGS (Gastric) | ~0.18 (0.1 µg/ml) | Hu02 (Normal) | > 2.0 µg/ml | > 11 | |
| Cucurbitacin I | AGS (Gastric) | ~0.96 (0.5 µg/ml) | Hu02 (Normal) | > 2.0 µg/ml | > 2 |
Experimental Protocols
Protocol 1: Deacetylation of this compound to Cucurbitacin I
This protocol describes the hydrolysis of the C-25 acetyl group of this compound to yield the less toxic Cucurbitacin I.
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add potassium carbonate (K₂CO₃) (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by adding saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Cucurbitacin I.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the acetyl signal in the NMR spectra confirms the successful deacetylation.
Troubleshooting Guides
Issue 1: Low yield of the modified product.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure the reagents are fresh and of high purity.
-
-
Possible Cause 2: Degradation of the product.
-
Solution: Cucurbitacins can be sensitive to harsh reaction conditions. If using a stronger base for deacetylation, consider switching to milder conditions (e.g., K₂CO₃ in methanol). For other modifications, explore alternative catalysts or protecting group strategies to prevent side reactions.
-
-
Possible Cause 3: Loss of product during purification.
-
Solution: Optimize the column chromatography conditions. Use a less polar solvent system initially to ensure the product binds to the silica gel and then gradually increase the polarity to elute the product. Ensure the silica gel is properly packed to avoid channeling.
-
Issue 2: Difficulty in purifying the final compound.
-
Possible Cause 1: Co-elution of impurities.
-
Solution: If impurities have similar polarity to the desired product, consider using a different chromatographic technique, such as reverse-phase chromatography (e.g., C18 silica) or preparative HPLC for better separation.
-
-
Possible Cause 2: Product is unstable on silica gel.
-
Solution: Some compounds can degrade on acidic silica gel. Consider using neutral or basic alumina for chromatography, or use a different purification method altogether, such as crystallization.
-
Issue 3: Unexpected biological activity or toxicity of the modified compound.
-
Possible Cause 1: Impurities in the final product.
-
Solution: Re-purify the compound and confirm its purity by multiple analytical techniques (e.g., HPLC, LC-MS, and NMR). Even small amounts of highly active impurities can skew biological data.
-
-
Possible Cause 2: The specific modification did not have the desired effect.
-
Solution: This is a common challenge in drug development. The structure-activity relationship (SAR) of cucurbitacins is complex. It is crucial to systematically synthesize a series of derivatives with varied modifications to build a comprehensive SAR profile. This will help in understanding which structural changes lead to the desired reduction in toxicity while maintaining efficacy.
-
Visualizations
References
Strategies to Enhance the Therapeutic Index of Cucurbitacin E: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the therapeutic index of Cucurbitacin E (CuE).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the therapeutic use of this compound?
A1: The primary challenges with this compound (CuE) are its inherent toxicity and low bioavailability.[1][2] Many cucurbitacins exhibit strong biological activity at doses that are close to their toxic levels, creating a narrow therapeutic window.[2] The hydrophobic nature and poor water solubility of CuE also contribute to limited bioavailability, which can hinder its therapeutic efficacy.[3][4]
Q2: What are the most promising strategies to improve the therapeutic index of this compound?
A2: The most promising strategies focus on either increasing the efficacy of CuE at lower, less toxic doses or reducing its off-target toxicity. Key approaches include:
-
Combination Therapy: Utilizing CuE in conjunction with other chemotherapeutic agents to achieve synergistic anticancer effects.
-
Advanced Formulation and Targeted Delivery: Encapsulating CuE in nano-delivery systems like liposomes and nanoparticles to improve solubility, stability, and targeted delivery to tumor tissues.
-
Structural Modification: Chemically modifying the CuE molecule to create derivatives with reduced toxicity and improved pharmacological properties.
Q3: With which drugs has this compound shown synergistic effects in preclinical studies?
A3: this compound has demonstrated synergistic or enhanced cytotoxic effects when combined with several standard chemotherapeutic drugs. For instance, it has been shown to significantly enhance the cytotoxicity of doxorubicin in gastric cancer models, both in vitro and in vivo. Studies have also indicated that low-dose CuE can significantly enhance the growth-inhibitory effect of cisplatin on breast cancer cells. Additionally, combination with the natural compound myricetin has shown synergistic effects in non-small cell lung cancer cells.
Q4: How can nanoformulations improve the delivery of this compound?
A4: Nanoformulations, such as liposomes and polymeric nanoparticles, can address several limitations of CuE. They can:
-
Enhance Solubility and Bioavailability: By encapsulating the hydrophobic CuE, these carriers can improve its solubility in aqueous environments and, consequently, its bioavailability.
-
Improve Stability: Nanocarriers can protect CuE from degradation in the physiological environment.
-
Enable Targeted Delivery: The surface of nanocarriers can be modified with ligands that specifically bind to receptors overexpressed on cancer cells, leading to targeted drug delivery and reduced exposure of healthy tissues.
-
Control Release: Nanoparticles can be designed for pH-responsive drug release, ensuring that the drug is preferentially released in the acidic tumor microenvironment.
Q5: What are the known molecular targets of this compound that can be exploited for therapeutic benefit?
A5: this compound exerts its anticancer effects by modulating multiple signaling pathways. A primary mechanism is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. It can also suppress the activation of the Akt signaling pathway. By targeting these key pathways involved in cell proliferation, survival, and angiogenesis, CuE can induce cell cycle arrest and apoptosis in cancer cells.
Troubleshooting Guides
Problem: High Cytotoxicity of this compound in Normal Cells In Vitro
Possible Cause: The inherent toxicity of this compound is a known issue. The concentration used may be too high for the specific normal cell line being tested.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis on both cancer and normal cell lines to determine the IC50 values and identify a potential therapeutic window.
-
Combination with a Chemotherapeutic Agent: Investigate the synergistic effects of a lower, less toxic concentration of CuE with a standard chemotherapeutic drug like doxorubicin or cisplatin. This may allow for a reduction in the required dose of CuE while maintaining or increasing the anti-cancer effect.
-
Encapsulation in a Nanocarrier: If available, utilize a liposomal or nanoparticle formulation of CuE. This can reduce non-specific uptake by normal cells.
Problem: Poor Efficacy of this compound in an In Vivo Animal Model
Possible Cause: This could be due to the low bioavailability of CuE, rapid metabolism, or poor tumor penetration.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If not already done, perform a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of CuE in your animal model. Published studies indicate a low bioavailability of around 10%.
-
Formulation Strategy: Formulate CuE in a delivery vehicle to improve its solubility and bioavailability. Options include solid dispersions or nanoformulations like liposomes.
-
Combination Therapy: As with in vitro studies, combining CuE with another anticancer agent can enhance its in vivo efficacy. For example, the combination of CuE with doxorubicin has been shown to decrease tumor size and weight in vivo.
Problem: Difficulty in Preparing a Stable Aqueous Solution of this compound for Experiments
Possible Cause: this compound is a hydrophobic molecule with poor water solubility.
Troubleshooting Steps:
-
Use of a Co-solvent: Dissolve CuE in a small amount of a biocompatible organic solvent like DMSO first, and then dilute it with the aqueous medium to the final desired concentration. Ensure the final concentration of the organic solvent is not toxic to the cells.
-
Liposomal Formulation: Prepare liposomes incorporating CuE. The thin-film hydration method followed by sonication or extrusion is a common technique. This will result in a more stable aqueous dispersion.
-
Nanoparticle Formulation: If facilities are available, encapsulation of CuE into polymeric nanoparticles using methods like nanoprecipitation can yield a stable aqueous suspension with high encapsulation efficiency.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in Gastric Cancer Cells
| Cell Line | Treatment | IC50 (µM) |
| NCI-N87 | Doxorubicin alone | ~0.5 |
| NCI-N87 | Doxorubicin + 60 nM CuE | ~0.1 |
Source: Adapted from data presented in a study on gastric cancer.
Table 2: Liposomal Formulation of this compound - Physicochemical Properties
| Formulation | Mean Diameter (nm) | Loading Efficiency (%) |
| CuE-loaded Liposomes (DPPC) | Smaller than blank liposomes | 85% |
| CuE-loaded Liposomes (DPPC/DPPE/DPPG/Cho) | Smaller than blank liposomes | >98% |
Source: Compiled from studies on liposomal incorporation of Cuc E.
Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate this compound into liposomes to improve its solubility and create a delivery vehicle.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve a known amount of DPPC and this compound (e.g., at a 7% molar ratio of CuE to lipid) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid's phase transition temperature to form a thin lipid film on the flask's inner surface.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently.
-
To form multilamellar vesicles (MLVs), the suspension can be vortexed.
-
For the formation of small unilamellar vesicles (SUVs), the MLV suspension is sonicated using a bath or probe sonicator until the solution becomes clear.
-
Alternatively, for large unilamellar vesicles (LUVs), the MLV suspension can be subjected to multiple freeze-thaw cycles and then extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
The resulting liposomal suspension can be purified from unencapsulated CuE by methods such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency using dynamic light scattering (DLS) and high-performance liquid chromatography (HPLC), respectively.
Protocol 2: Evaluation of Synergistic Cytotoxicity using the MTT Assay
Objective: To determine if the combination of this compound and another chemotherapeutic agent (e.g., doxorubicin) results in a synergistic anti-proliferative effect on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-N87 gastric cancer cells)
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin, both individually and in combination at a constant ratio.
-
Treat the cells with the single agents or the combinations for a specified period (e.g., 48 hours). Include untreated and vehicle-treated (e.g., DMSO) cells as controls.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and plot dose-response curves.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizations
Caption: Experimental workflow for developing and testing this compound nanoformulations.
Caption: Key signaling pathways inhibited by this compound in cancer cells.
Caption: Logical relationship of strategies to improve CuE's therapeutic index.
References
- 1. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Cucurbitacin E and Cucurbitacin B
Cucurbitacins, a class of tetracyclic triterpenoid compounds found predominantly in plants of the Cucurbitaceae family, have garnered significant attention for their potent pharmacological properties, particularly their anticancer activities.[1][2] Among the various derivatives, Cucurbitacin E (CuE) and Cucurbitacin B (CuB) are two of the most extensively studied compounds.[3] Both exhibit robust antiproliferative, pro-apoptotic, and cell cycle inhibitory effects across a wide range of cancer types.[1][2] This guide provides an objective comparison of their anticancer performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Head-to-Head Comparison
Both this compound and Cucurbitacin B exert their anticancer effects through a multi-targeted approach, though with some distinctions in their primary signaling interactions. Their core mechanisms involve inducing cell cycle arrest, promoting apoptosis, and inhibiting critical cell survival pathways.
A primary target for both compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly STAT3, which is often constitutively activated in many cancers, promoting proliferation and preventing apoptosis. Both CuE and CuB have been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream gene transcription.
-
This compound (CuE) has demonstrated potent activity in suppressing cancer cell growth by inducing G2/M phase cell cycle arrest and apoptosis. This is often mediated through the inhibition of STAT3, which in turn can lead to the upregulation of tumor suppressors like p53 and p21. CuE also impacts other pathways, including the suppression of Akt activation, a key regulator of cell survival. In some cancers, its pro-apoptotic effects are linked to the Fas/CD95 and mitochondria-dependent pathways.
-
Cucurbitacin B (CuB) is also a powerful inhibitor of the JAK/STAT pathway. Its anticancer activity is characterized by the induction of apoptosis and cell cycle arrest, which can occur at either the G2/M or S phase depending on the cancer type. Beyond STAT3, CuB has been shown to modulate other critical pathways, including the PI3K/Akt/mTOR and MAPK/ERK signaling cascades. It can also disrupt the cytoskeleton and inhibit cancer cell migration and invasion.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound and Cucurbitacin B in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Cucurbitacin B
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC50 Value | Incubation Time | Citation |
| This compound | Triple Negative Breast Cancer | MDA-MB-468 | ~10-70 nM | 48 h | |
| Triple Negative Breast Cancer | SW527 | ~10-70 nM | 48 h | ||
| Triple Negative Breast Cancer | MDA-MB-231 | ~10-70 nM | 48 h | ||
| Breast Cancer | MCF-7 | 1.01 µg/mL | Not Specified | ||
| Gastric Cancer | AGS | 0.1 µg/mL | 24 h | ||
| Cucurbitacin B | Multiple Myeloma | MM cells | 8 - 26.8 nM | Not Specified | |
| Cholangiocarcinoma | KKU-213 | 0.036 µM | 48 h | ||
| Cholangiocarcinoma | KKU-214 | 0.053 µM | 48 h | ||
| Breast Cancer | MCF7:5C | 3.2 µM | 48 h | ||
| Breast Cancer | MDA-MB-231 | 2.4 µM | 48 h |
Table 2: Summary of Effects on Cell Cycle and Apoptosis
| Compound | Cancer Type / Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Key Modulated Proteins | Citation |
| This compound | Triple Negative Breast Cancer | G2/M Arrest | Induction | Down-regulation of Cyclin D1, Survivin, XIAP, Bcl2, Mcl-1 | |
| Gastric Cancer (NCI-N87) | G2/M Arrest | Induction | Impaired Akt activation | ||
| Human Bladder Cancer (T24) | G2/M Arrest | Induction | Upregulation of p53, p21; Down-regulation of STAT3, CDK1, Cyclin B | ||
| Cucurbitacin B | Multiple Myeloma | G2/M Arrest | Induction | Inhibition of Aurora A kinase; Dephosphorylation of cofilin | |
| Cholangiocarcinoma (CCA) | G2/M Arrest | Induction (at higher conc.) | Upregulation of p21, p27; Down-regulation of pRB, Cyclin D1, Cyclin E | ||
| Hepatocellular Carcinoma (BEL-7402) | S Phase Arrest | Induction | Inhibition of STAT3 phosphorylation; Down-regulation of Bcl-2 |
Mandatory Visualizations
The following diagrams illustrate key experimental and signaling concepts related to the anticancer activity of Cucurbitacins.
Caption: General workflow for in vitro evaluation of anticancer compounds.
Caption: Inhibition of the JAK/STAT3 signaling pathway by Cucurbitacins.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or B. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.
Methodology:
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in appropriate culture flasks or plates. Treat with this compound or B at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI solution (1 mg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses Propidium Iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).
Methodology:
-
Cell Preparation and Treatment: Culture and treat cells with this compound or B as described in the previous protocols.
-
Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Resuspend the cell pellet and add it dropwise to 5 mL of ice-cold 70% ethanol while vortexing gently. This fixes and permeabilizes the cells. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells at ~500 x g for 10 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a nucleic acid staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer equipped with a 488 nm laser. The PI fluorescence is typically detected in the red channel.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
A Comparative Guide: The Mechanisms of Action of Cucurbitacin E and Paclitaxel on the Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two potent cytotoxic compounds, Cucurbitacin E and paclitaxel, focusing on their distinct effects on the cellular cytoskeleton. While both are recognized as antimitotic agents, their molecular targets and mechanisms of action differ significantly, leading to unique pharmacological profiles. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the molecular pathways involved.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel is a well-established chemotherapeutic agent that exerts its cytotoxic effects by specifically targeting and stabilizing microtubules.[1][2] Its mechanism is one of the most well-characterized among microtubule-targeting agents.
Mechanism of Action
Paclitaxel binds to a specific site on the β-tubulin subunit, located on the inner (luminal) surface of the microtubule.[3][4] This binding event has several critical consequences:
-
Promotion of Polymerization: Paclitaxel enhances the assembly of tubulin dimers into microtubules, effectively lowering the critical concentration of tubulin required for polymerization.[3]
-
Inhibition of Depolymerization: Its primary action is to suppress microtubule dynamics. It kinetically stabilizes the microtubule polymer, preventing the catastrophic disassembly that is essential for normal cellular functions.
-
Formation of Aberrant Structures: This hyper-stabilization leads to the formation of abnormal and non-functional microtubule bundles within the cell.
-
Mitotic Arrest: During cell division, the inability of the mitotic spindle microtubules to depolymerize and reorganize correctly triggers the spindle assembly checkpoint, leading to a sustained arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately activates apoptotic pathways, leading to programmed cell death.
This compound: A Dual Cytoskeletal Agent
This compound is a tetracyclic triterpenoid with a more complex mechanism of action that involves modulation of both the microtubule and actin cytoskeletons. While it does induce G2/M arrest like paclitaxel, its primary molecular interactions are distinct.
Mechanism of Action
This compound's effects are twofold:
-
Inhibition of Microtubule Polymerization (Weak Effect): In vitro, this compound has been shown to inhibit the polymerization of tubulin. However, this effect is relatively weak, with a high IC50 value, suggesting it is not its primary mechanism of cytotoxicity. It specifically inhibits the growth and steady-state phases of microtubule assembly without affecting the initial nucleation phase. This action contrasts sharply with paclitaxel, which promotes polymerization.
-
Disruption of the Actin Cytoskeleton (Potent Effect): The more potent activity of this compound appears to be its effect on actin filaments. Studies have shown that it disrupts the F-actin cytoskeleton, causing depolymerization and aggregation of actin filaments. Other reports indicate it can also stabilize actin filaments by inhibiting their depolymerization, covalently binding to F-actin at Cys257. This profound impact on the actin cytoskeleton distinguishes it from taxane-based drugs.
The combined disruption of both microtubule and actin dynamics leads to mitotic spindle defects, G2/M cell cycle arrest, and subsequent apoptosis.
Quantitative Data Comparison
The following tables summarize key quantitative data derived from experimental studies, highlighting the functional differences between this compound and paclitaxel.
Table 1: Effect on in Vitro Tubulin Polymerization
| Compound | Primary Effect on Tubulin | Potency | Reference(s) |
| Paclitaxel | Promotes polymerization, stabilizes polymer | EC50 ≈ 1.1 µM | |
| This compound | Inhibits polymerization | IC50 ≈ 566.9 µM |
Table 2: Effect on Cytoskeletal Dynamics
| Compound | Primary Cytoskeletal Target | Observed Effect | Quantitative Measure | Reference(s) |
| Paclitaxel | Microtubules | Suppresses dynamic instability | Reduces microtubule shortening and growth rates | |
| This compound | Actin Filaments | Inhibits actin depolymerization | Increases actin depolymerization half-time by 1.6-fold |
Table 3: Cellular Effects (Cytotoxicity)
| Compound | Cell Line | Assay Duration | Cytotoxicity (IC50) | Reference(s) |
| Cucurbitacin B * | A2780 (Ovarian) | 72 h | 0.21 µM | |
| A2780/Taxol (Paclitaxel-Resistant) | 72 h | 0.27 µM | ||
| This compound | NCI-N87 (Gastric) | 48 h | ~0.1 µM | |
| This compound | Bcap37 (Breast) | 24 h | Significant inhibition at 0.1 µM | |
| Paclitaxel | A2780 (Ovarian) | Not Specified | 8.30 µM |
*Data for Cucurbitacin B, a closely related analogue, is shown to demonstrate potency in paclitaxel-sensitive and -resistant cell lines.
Experimental Protocols
The data presented in this guide are derived from established biochemical and cell-based assays. Detailed below are generalized protocols for these key experiments.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: Microtubule formation increases the turbidity of a solution, which can be measured by absorbance at 340 nm. Alternatively, a fluorescent reporter that binds to polymerized microtubules can be used to monitor polymerization via fluorescence intensity.
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM stock)
-
Glycerol (for polymerization enhancement)
-
Test compounds (Paclitaxel, this compound) and vehicle control (DMSO)
-
Temperature-controlled 96-well plate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare a tubulin polymerization mix on ice, containing tubulin (e.g., 3 mg/mL), General Tubulin Buffer, and GTP (1 mM final concentration).
-
Add test compounds or vehicle control to the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add the cold tubulin mix to each well.
-
Immediately place the plate in the plate reader pre-heated to 37°C.
-
Measure absorbance (340 nm) or fluorescence (Ex/Em ~360/450 nm if using a reporter) every 60 seconds for 60-90 minutes.
-
-
Data Analysis: Plot the change in absorbance/fluorescence versus time. For inhibitors like this compound, calculate the percentage of inhibition relative to the vehicle control to determine the IC50. For promoters like paclitaxel, calculate the enhancement of polymerization to determine the EC50.
Immunofluorescence Microscopy for Microtubule Integrity
This method is used to visualize the structure and organization of the microtubule network within cells following drug treatment.
-
Principle: Antibodies specific to tubulin are used to label the microtubule network. A fluorescently tagged secondary antibody then binds to the primary antibody, allowing visualization with a fluorescence microscope.
-
Materials:
-
Cultured cells on glass coverslips
-
Test compounds and vehicle control
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin monoclonal antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI
-
Mounting medium
-
-
Procedure:
-
Cell Culture & Treatment: Seed cells on coverslips and allow them to adhere. Treat with desired concentrations of this compound, paclitaxel, or vehicle for a specified time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash and block with 1% BSA for 30 minutes to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate with primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour, protected from light.
-
Mounting: Wash three times and mount coverslips onto microscope slides.
-
Imaging: Visualize using a confocal or epifluorescence microscope. Paclitaxel-treated cells are expected to show dense microtubule bundles, while this compound-treated cells may show disrupted mitotic spindles.
-
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Principle: A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used to stain fixed and permeabilized cells. The fluorescence intensity of individual cells is proportional to their DNA content. Cells in G2 or M phase (G2/M) have twice the DNA content of cells in G0 or G1 phase (G0/G1), and cells in S phase have an intermediate amount.
-
Materials:
-
Cultured cells
-
Test compounds and vehicle control
-
PBS and trypsin
-
Fixative: Ice-cold 70% ethanol
-
Staining Buffer: PBS containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL)
-
-
Procedure:
-
Cell Culture & Treatment: Culture cells and treat with compounds for the desired duration (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in PI/RNase A staining buffer. The RNase A is crucial to degrade RNA, which PI can also bind to.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer.
-
-
Data Analysis: A histogram of fluorescence intensity is generated. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. Both this compound and paclitaxel are expected to cause an accumulation of cells in the G2/M peak.
Summary and Conclusion
This compound and paclitaxel represent two distinct classes of cytotoxic agents that, while both culminating in G2/M arrest, operate through fundamentally different mechanisms.
-
Paclitaxel is a highly specific microtubule-stabilizing agent . It binds directly to the microtubule polymer, preventing its disassembly and promoting abnormal polymerization, thereby disrupting the dynamic nature of the mitotic spindle.
-
This compound is a dual-acting cytoskeletal agent . Its primary and most potent effect is the disruption of the actin cytoskeleton . It also exhibits a secondary, weaker inhibitory effect on microtubule polymerization , a mechanism opposite to that of paclitaxel.
This mechanistic divergence has significant implications for drug development, including potential applications in paclitaxel-resistant cancers and the development of compounds with novel therapeutic profiles. The ability of cucurbitacins to retain efficacy in paclitaxel-resistant cell lines suggests they are not susceptible to the same resistance mechanisms, such as tubulin mutations or P-glycoprotein efflux, making them compelling candidates for further investigation.
References
- 1. Cucurbitacins: elucidation of their interactions with the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol acts differently on different tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cucurbitacin E, D, and I on Cancer Cells: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cucurbitacin E, D, and I, a group of tetracyclic triterpenoid compounds known for their potent anticancer properties.[1][2] We objectively analyze their performance against various cancer cell lines, supported by experimental data on cytotoxicity, apoptosis induction, and cell cycle arrest. Detailed methodologies for key assays are provided, alongside visualizations of the primary signaling pathways affected by these compounds.
Comparative Cytotoxicity
Cucurbitacins E, D, and I exhibit significant cytotoxic effects across a range of human cancer cell lines. Their efficacy, measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific compound and the cancer cell type. This compound and I have generally demonstrated higher potency in several studies.[3][4] For instance, in triple-negative breast cancer (TNBC) cell lines, this compound showed IC50 values in the low nanomolar range (10-70 nM).[3] In the human chondrosarcoma SW 1353 cell line, Cucurbitacins I and E also showed higher toxicity compared to Cucurbitacin D.
Table 1: Comparative IC50 Values of this compound, D, and I in Various Cancer Cell Lines
| Cancer Cell Line | Compound | IC50 Value | Exposure Time | Reference |
| Triple Negative Breast Cancer | ||||
| MDA-MB-468 | This compound | ~10-70 nM | 48h | |
| SW527 | This compound | ~10-70 nM | 48h | |
| MDA-MB-231 | This compound | ~10-70 nM | 48h | |
| MCF7/ADR (Doxorubicin-resistant) | Cucurbitacin D | Significant growth suppression at 0.5-2 µg/mL | 24-72h | |
| Gastric Cancer | ||||
| NCI-N87, SNU-16, MGC-803, etc. | This compound | < 100 nM | Not Specified | |
| Oral Squamous Cell Carcinoma | ||||
| SAS | This compound | 3.69 µM | 24h | |
| Chondrosarcoma | ||||
| SW 1353 | This compound | 9.16 µM | 24h | |
| SW 1353 | Cucurbitacin D | 13.14 µM | 24h | |
| SW 1353 | Cucurbitacin I | 5.06 µM | 24h | |
| Pancreatic Cancer | ||||
| Capan-1 | Cucurbitacin D | Growth inhibition observed at nM concentrations | Not Specified | |
| Non-Small-Cell Lung Cancer | ||||
| A549 | This compound | 4.75 µM | 48h |
Note: IC50 values can vary based on experimental conditions and specific assay protocols.
Core Mechanisms of Action
Cucurbitacins E, D, and I share common mechanisms of action, primarily involving the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Inhibition of the JAK/STAT3 Signaling Pathway
A primary and well-documented mechanism for all three cucurbitacins is the potent inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. This pathway is often constitutively activated in many cancers, promoting cell survival and proliferation. Cucurbitacins B, D, E, and I have all been observed to inhibit the phosphorylation and activation of JAK2 and STAT3. This blockade prevents STAT3 from translocating to the nucleus, thereby downregulating the expression of its target genes, which include key regulators of cell cycle progression (e.g., Cyclin D1) and apoptosis (e.g., Bcl-2, Mcl-1).
Induction of Apoptosis and Cell Cycle Arrest
Cucurbitacins are potent inducers of apoptosis (programmed cell death) and can arrest the cell cycle, typically at the G2/M phase.
-
Apoptosis: They trigger apoptosis through the mitochondrial (intrinsic) pathway. This is characterized by an altered Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. Studies on Cucurbitacin D in gastric cancer cells showed it increased Bax expression while decreasing Bcl-2. Similarly, Cucurbitacin I induced apoptosis in ovarian cancer cells with upregulated caspase-3 and BAX.
-
Cell Cycle Arrest: Treatment with these compounds often leads to an accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cancer cells from dividing and proliferating. This compound was shown to induce G2/M arrest in triple-negative breast cancer cells. This effect is often linked to the downregulation of key cell cycle proteins like Cyclin D1.
Experimental Protocols & Workflow
Reproducible and accurate data are critical. The following sections detail standard protocols for assays commonly used to evaluate the anticancer effects of compounds like Cucurbitacins.
Cell Viability - MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, D, or I. Include a vehicle control (e.g., DMSO) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each compound.
Apoptosis Detection - Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of cucurbitacins for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at low speed (e.g., 670 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression - Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in the JAK/STAT and apoptosis pathways (e.g., p-STAT3, STAT3, Caspase-3, Bcl-2).
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using specific primary and secondary antibodies.
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add a chemiluminescent substrate (ECL reagent) and capture the signal using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
Cucurbitacins E, D, and I are potent natural compounds that effectively inhibit cancer cell proliferation through shared and powerful mechanisms. Their primary mode of action involves the targeted inhibition of the oncogenic JAK/STAT3 signaling pathway, leading to the induction of apoptosis and G2/M cell cycle arrest. While all three compounds are effective, comparative data suggests that this compound and I may exhibit superior cytotoxicity in certain cancer types. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of these compounds in drug discovery and development.
References
Unveiling the Synergistic Power of Cucurbitacin E in Chemotherapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic versus additive effects of Cucurbitacin E when combined with conventional chemotherapy drugs. The following sections detail the enhanced efficacy of these combination therapies, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
This compound (CuE), a natural tetracyclic triterpenoid compound, has demonstrated significant potential in oncology. Beyond its individual anti-proliferative and apoptotic effects in various cancer cell types, a growing body of evidence highlights its ability to synergistically enhance the efficacy of standard chemotherapeutic agents.[1][2] This synergy not only offers the potential for improved treatment outcomes but may also allow for reduced dosages of cytotoxic drugs, thereby mitigating adverse side effects.[2] This guide synthesizes key findings on the combined effects of CuE with doxorubicin, cisplatin, and sorafenib across different cancer models.
Quantitative Data Summary: Enhanced Efficacy of Combination Therapies
The synergistic interaction between this compound and chemotherapy drugs has been quantified in several studies. The tables below summarize the key findings, demonstrating a significant increase in cytotoxicity and apoptosis in cancer cells when CuE is used in combination with doxorubicin and cisplatin.
Table 1: Synergistic Effect of this compound and Doxorubicin on Gastric Cancer Cells
| Cell Line | Treatment | IC50 (nM) | Fold-change in Doxorubicin Sensitivity | Apoptosis Rate (%) | Reference |
| NCI-N87 | Doxorubicin alone | 700 | - | 40 | [3] |
| NCI-N87 | Doxorubicin + CuE (60 nM) | 100 | 7 | 80 | [3] |
Table 2: Enhanced Growth Inhibition with this compound and Cisplatin in Breast Cancer Cells
| Cell Line | Treatment | Growth Inhibition (%) | Observations | Reference |
| Bcap37 & MDA-MB-231 | Cisplatin alone | Varies | - | |
| Bcap37 & MDA-MB-231 | Low-dose CuE + Cisplatin | Significantly Enhanced | CuE enhanced the growth inhibitory effect of cisplatin. |
Table 3: Synergistic Chemopotentiation of this compound with Doxorubicin in Laryngeal Cancer Stem Cells
| Treatment | Inhibition of Cell Proliferation | Mechanism of Synergy | Reference |
| Doxorubicin (10 µmol/L) | Baseline inhibition | - | |
| Doxorubicin (10 µmol/L) + CuE (12.5 µmol/L) | More significant than doxorubicin alone | Reduced expression of ABCG2 and P-gp proteins | |
| Doxorubicin (10 µmol/L) + CuE (25 µmol/L) | More significant than doxorubicin alone | Reduced expression of ABCG2 and P-gp proteins |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., NCI-N87, Bcap37, MDA-MB-231, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound alone, the chemotherapeutic agent (doxorubicin, cisplatin, or sorafenib) alone, or a combination of both for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the respective drugs (single or combination) for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blotting for Protein Expression
-
Cell Lysis: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, STAT3, p-STAT3, ABCG2, P-gp) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Synergy
Graphviz diagrams are provided to illustrate the signaling pathways and experimental workflows central to understanding the synergistic effects of this compound with chemotherapy.
Caption: Experimental workflow for evaluating CuE and chemotherapy synergy.
References
- 1. This compound shows synergistic effect with sorafenib by inducing apoptosis in hepatocellular carcinoma cells and regulates Jak/Stat3, ERK/MAPK, PI3K/Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. This compound inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Power of Cucurbitacin E Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo efficacy of Cucurbitacin E (CuE) and its analogues. Drawing from experimental data, we delve into their anti-cancer properties, outlining key performance metrics and detailed experimental protocols to inform future research and development.
Cucurbitacins, a class of tetracyclic triterpenoids, have garnered significant attention for their potent anti-proliferative and anti-inflammatory activities. Among them, this compound and its analogues have shown considerable promise in preclinical in vivo models of various cancers. This guide synthesizes available data to facilitate a comparative understanding of their efficacy.
Comparative In Vivo Efficacy of Cucurbitacin Analogues
The following table summarizes the in vivo anti-tumor efficacy of various this compound analogues from different preclinical studies. It is important to note that the experimental conditions, including cancer cell lines, animal models, and administration routes, vary between studies, which precludes a direct head-to-head comparison. However, this compilation provides a valuable overview of their individual potencies.
| Cucurbitacin Analogue | Cancer Model | Animal Model | Dosage | Route of Administration | Observed Efficacy | Citation |
| Cucurbitacin B | Breast Cancer (MDA-MB-231 xenograft) | Nude mice | 1.0 mg/kg | Intraperitoneal | 55% reduction in tumor volume after 6 weeks. | [1] |
| Prodrug of Cucurbitacin B | Breast Cancer (4T1 xenograft) | BALB/c mice | 3 mg/kg/day | Not specified | All mice died (toxicity observed). | [2] |
| Cucurbitacin C | Hepatocellular Carcinoma (HepG2 xenograft) | SCID mice | 0.1 mg/kg | Not specified | Average tumor weight of 0.37 g vs. 0.58 g in control after 28 days. | [3] |
| Prostate Cancer (PC-3 xenograft) | SCID mice | 0.1 mg/kg | Not specified | Average tumor weight of 0.75 g vs. 1.81 g in control after 28 days. | [3] | |
| Cucurbitacin D | Cervical Cancer (CaSki orthotopic xenograft) | Athymic nude mice | 1 mg/kg | Intratumoral (3 days/week) | Significant reduction in tumor volume and weight. | [4] |
| This compound | Melanoma (Xenograft) | Not specified | Not specified | Not specified | Inhibited melanoma growth in vivo. | |
| Gastric Cancer (Xenograft) | Not specified | Not specified | Not specified | Synergistic antitumorigenic effect with doxorubicin. | ||
| Cucurbitacin I | Pancreatic Cancer (Xenograft) | Nude mice | 1 mg/kg | Not specified | Profound anti-tumor activity. | |
| Melanoma (B16-F10) | Mice | 1 mg/kg/day | Intratumoral | Regression of established tumors. |
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the evaluation of this compound analogues.
In Vivo Xenograft Tumor Model
This protocol outlines a standard procedure for assessing the anti-tumor efficacy of Cucurbitacin analogues in a murine xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HepG2, PC-3, CaSki) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Immunocompromised mice (e.g., nude, SCID, or BALB/c) aged 4-6 weeks are used. Animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS). A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously or orthotopically into the flank or relevant organ of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to control and treatment groups. The Cucurbitacin analogue is administered via the specified route (e.g., intraperitoneal, intratumoral, oral) at the designated dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Assessment: Tumor volumes and body weights are recorded throughout the study. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
Toxicity Evaluation: Animal body weight, general health, and any signs of toxicity are monitored throughout the study. Organ tissues may be collected for histopathological analysis.
-
Statistical Analysis: Data are presented as mean ± standard deviation (SD). Statistical significance between groups is determined using appropriate tests, such as the Student's t-test or ANOVA. A p-value of less than 0.05 is generally considered statistically significant.
Visualizing the Mechanisms of Action
The anti-cancer effects of this compound and its analogues are largely attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Cucurbitacins primarily exert their effects by inhibiting the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway and the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway.
The JAK/STAT3 pathway is crucial for cell proliferation and survival. Cucurbitacins have been shown to inhibit the phosphorylation of both JAK and STAT3, thereby blocking the downstream signaling cascade that promotes tumor growth.
Similarly, the PI3K/Akt pathway is a key regulator of cell survival and proliferation. By inhibiting key components of this pathway, this compound analogues can induce apoptosis and halt the growth of cancer cells.
References
- 1. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cucurbitacin E and Other Natural Compounds in Cancer Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast repository of natural compounds. Among these, Cucurbitacin E, a potent tetracyclic triterpenoid, has garnered significant attention for its broad-spectrum antitumor activities. This guide provides a comprehensive head-to-head comparison of this compound with other well-studied natural compounds—curcumin, resveratrol, and quercetin—offering a critical evaluation of their performance based on available experimental data. This objective analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to advance their research and development endeavors.
Overview of Anticancer Profiles
This compound, derived from plants of the Cucurbitaceae family, exhibits potent cytotoxic effects against a wide range of cancer cell lines.[1][2][3][4] Its primary mechanism of action involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of cell proliferation, survival, and inflammation.[5] In addition to its impact on the JAK/STAT pathway, this compound has been shown to induce cell cycle arrest and apoptosis through various other molecular targets.
Curcumin , the active component of turmeric, is a polyphenol with well-documented anticancer properties. It modulates multiple signaling pathways, including NF-κB, PI3K/Akt, MAPK, and JAK/STAT, thereby inhibiting cancer cell proliferation, invasion, and angiogenesis.
Resveratrol , a stilbenoid found in grapes and other fruits, has demonstrated chemopreventive and therapeutic potential against several types of cancer. Its anticancer effects are attributed to its ability to influence diverse signaling pathways, including those involving sirtuins, NF-κB, and cyclins, leading to cell cycle arrest and apoptosis.
Quercetin , a flavonoid present in many fruits and vegetables, exhibits antioxidant, anti-inflammatory, and anticancer activities. It has been shown to interfere with key signaling pathways such as PI3K/Akt, MAPK, and Wnt/β-catenin, resulting in the induction of apoptosis and inhibition of tumor growth.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the reported IC50 values for this compound, curcumin, resveratrol, and quercetin across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions such as cell line, exposure time, and assay methodology can significantly influence the results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value | Exposure Time (h) | Reference |
| T24 (Bladder Cancer) | Not specified | - | |
| SW 1353 (Chondrosarcoma) | 9.16 µM | 24 | |
| A375 (Melanoma) | ~4 µM | - | |
| MCF-7 (Breast Cancer) | Not specified | - | |
| Bcap37 (Breast Cancer) | Dose-dependent | - | |
| MDA-MB-231 (Breast Cancer) | Dose-dependent | - |
Table 2: IC50 Values of Curcumin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value | Exposure Time (h) | Reference |
| Various Cancer Cell Lines | Varies | - |
Table 3: IC50 Values of Resveratrol in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value | Exposure Time (h) | Reference |
| Various Cancer Cell Lines | Varies | - |
Table 4: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value | Exposure Time (h) | Reference |
| HeLa (Cervical Cancer) | Not specified | - | |
| Various Cancer Cell Lines | Varies | - |
Mechanisms of Action and Signaling Pathways
The anticancer efficacy of these natural compounds stems from their ability to modulate a complex network of intracellular signaling pathways that govern cell fate.
This compound
This compound primarily exerts its anticancer effects by targeting the JAK/STAT pathway . It inhibits the phosphorylation of JAK2 and STAT3/5, leading to the downregulation of downstream target genes involved in cell proliferation and survival. This inhibition of the JAK/STAT pathway is a key mechanism behind its ability to induce apoptosis and cell cycle arrest in cancer cells.
Curcumin
Curcumin's anticancer activity is multifaceted, involving the modulation of several key signaling pathways. It is a potent inhibitor of the NF-κB pathway , a crucial regulator of inflammation and cell survival. Curcumin also downregulates the PI3K/Akt/mTOR pathway , which is frequently overactive in cancer, leading to decreased cell proliferation and increased apoptosis. Furthermore, curcumin has been shown to inhibit the MAPK and JAK/STAT pathways .
Resveratrol
Resveratrol's anticancer effects are mediated through its interaction with a diverse array of molecular targets. It is known to activate sirtuins , particularly SIRT1, which are involved in cell metabolism and longevity. Resveratrol also inhibits the NF-κB and PI3K/Akt pathways and modulates the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) . Furthermore, it has been shown to interfere with the Wnt/β-catenin and STAT3 signaling pathways .
Quercetin
Quercetin exerts its anticancer effects by targeting multiple signaling pathways implicated in tumorigenesis. It is a known inhibitor of the PI3K/Akt/mTOR and MAPK/ERK pathways , leading to the suppression of cell proliferation and survival. Quercetin also modulates the Wnt/β-catenin and NF-κB signaling pathways and can induce apoptosis through both intrinsic and extrinsic pathways. Additionally, it has been reported to affect the JAK/STAT pathway .
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments commonly used to evaluate the anticancer properties of natural compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, curcumin, resveratrol, or quercetin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Animal Xenograft Model for In Vivo Efficacy
Animal xenograft models are crucial for evaluating the in vivo anticancer activity of compounds.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Once the tumors reach a certain volume (e.g., 100-150 mm^3), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Further Analysis: Tumors can be further processed for histological analysis (e.g., H&E staining) or protein expression analysis (e.g., Western blot).
Conclusion
This compound, curcumin, resveratrol, and quercetin are promising natural compounds with significant anticancer potential. While all four compounds demonstrate the ability to modulate multiple signaling pathways and induce cancer cell death, this compound often exhibits high potency, particularly through its targeted inhibition of the JAK/STAT pathway. The provided data and protocols offer a valuable resource for researchers to design and conduct further comparative studies. A deeper understanding of the nuanced differences in their mechanisms of action and efficacy in various cancer types will be crucial for the development of novel and effective cancer therapies. Future head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these natural compounds, both as standalone agents and in combination with conventional cancer treatments.
References
- 1. Cucurbitacins are Natural Anticancer Compounds Found in Plants of the Cucurbitaceae Family [jhpr.ir]
- 2. jhpr.ir [jhpr.ir]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of the Actin Cytoskeleton in Cucurbitacin E's Cellular Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cucurbitacin E's effects on the actin cytoskeleton with other known actin-modulating agents. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of its mechanism of action.
This compound, a tetracyclic triterpenoid compound, has garnered significant interest for its potent biological activities, including anti-proliferative and anti-migratory effects. A growing body of evidence confirms that a primary mechanism underlying these effects is its profound impact on the actin cytoskeleton, a critical component for cell structure, motility, and division. This guide delves into the specifics of this compound's interaction with actin, offering a comparative analysis with other well-characterized actin inhibitors.
Quantitative Comparison of this compound and Other Actin Modulators
The following tables summarize the quantitative data on the effects of this compound and other actin-targeting compounds on various cellular processes.
| Compound | Target/Mechanism | Cell Line(s) | IC50 (Proliferation) | Reference(s) |
| This compound | Inhibits actin depolymerization, Activates cofilin | Caco-2 | 0.004 to 0.287 µM (24-72h) | [1] |
| Prostate Carcinoma Explants | 7-50 nM (2-6 days) | [2] | ||
| Hela, MCF-7, U2OS | 6.43 nM to 64.67 nM | [3] | ||
| Latrunculin B | Sequesters G-actin monomers | Hela, MCF-7, U2OS | 5.67 µM to 38.5 µM | [3] |
| Cytochalasin D | Binds to the (+) end of F-actin, blocking subunit addition | Not specified | Effective range: 200 pM - 2 µM for mechanical changes | [4] |
| Jasplakinolide | Stabilizes F-actin, inhibits depolymerization | Not specified | Not specified |
| Compound | Target/Mechanism | Cell Line | IC50 (Migration) | Reference(s) |
| This compound | Disrupts actin dynamics | Caco-2 (Scratch Assay) | 0.057 to 0.649 µM (24-72h) | |
| Caco-2 (Transwell Assay) | 0.022 µM (24h) |
| Compound | Effect on Actin Dynamics | Cell Line/System | Quantitative Measurement | Reference(s) |
| This compound | Inhibits actin depolymerization | HeLa cells (PAGFP-actin) | 1.6-fold decrease in fluorescence decay; Halftime increased from 14 ± 1 s to 22.5 ± 4 s | |
| In vitro pyrene-actin assay | Inhibits depolymerization at sub-stoichiometric ratios (up to 1:6 this compound:actin) | |||
| Jasplakinolide | Inhibits actin depolymerization | In vitro pyrene-actin assay | Requires higher compound:actin ratios for significant inhibition compared to this compound |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to enable replication and further investigation.
Pyrene-Actin Polymerization/Depolymerization Assay
This assay is used to monitor the kinetics of actin polymerization and depolymerization in vitro.
-
Principle: Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments. This change in fluorescence is used to measure the rate and extent of polymerization. For depolymerization assays, pre-formed pyrene-labeled F-actin is used, and the decrease in fluorescence is monitored.
-
Protocol:
-
Preparation of Actin: Purified actin is labeled with N-(1-pyrene)iodoacetamide. The labeled G-actin is stored in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).
-
Polymerization Assay:
-
A reaction mixture containing pyrene-labeled G-actin (typically 5-10% of total actin) in G-buffer is prepared.
-
The test compound (e.g., this compound, Jasplakinolide, Cytochalasin D) or vehicle control is added to the reaction mixture.
-
Polymerization is initiated by adding a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0).
-
Fluorescence is monitored over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.
-
-
Depolymerization Assay:
-
Pyrene-labeled F-actin is pre-formed by incubating G-actin with polymerization buffer.
-
The test compound or vehicle is added to the F-actin solution.
-
Depolymerization is induced by dilution or the addition of a G-actin sequestering agent (e.g., Latrunculin A or Vitamin D binding protein).
-
The decrease in pyrene fluorescence is monitored over time.
-
-
Immunofluorescence Staining of F-actin
This method is used to visualize the actin cytoskeleton within cells.
-
Principle: Cells are fixed and permeabilized to allow fluorescently-labeled phalloidin, a fungal toxin that specifically binds to F-actin, to enter and stain the actin filaments.
-
Protocol:
-
Cell Culture: Cells are grown on coverslips or in imaging-compatible plates.
-
Treatment: Cells are treated with this compound or other compounds for the desired time and concentration.
-
Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Non-specific binding is blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Staining: Cells are incubated with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) at a suitable dilution in blocking buffer for 20-60 minutes at room temperature, protected from light.
-
Washing: Cells are washed several times with PBS.
-
Mounting and Imaging: Coverslips are mounted onto microscope slides with an anti-fade mounting medium. The actin cytoskeleton is visualized using a fluorescence microscope.
-
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
-
Principle: A "wound" or scratch is created in a confluent cell monolayer. The rate at which the cells migrate to close the wound is measured over time.
-
Protocol:
-
Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip or a specialized wound healing tool is used to create a uniform scratch across the center of the well.
-
Washing: The well is gently washed with media to remove detached cells.
-
Treatment: Fresh media containing the test compound (e.g., this compound) or vehicle is added.
-
Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., every 6, 12, 24 hours) using a microscope.
-
Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: this compound's dual-action on the actin cytoskeleton.
References
- 1. This compound Inhibits Proliferation and Migration of Intestinal Epithelial Cells via Activating Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced disruption of the actin and vimentin cytoskeleton in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Effects of cytochalasin D and latrunculin B on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cucurbitacin E: A Comparative Analysis of its Anticancer Efficacy Across Various Malignancies
A comprehensive guide for researchers and drug development professionals on the differential effects of Cucurbitacin E, a potent natural compound, on a range of cancer types. This report synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying molecular pathways.
This compound, a tetracyclic triterpenoid found in various plants of the Cucurbitaceae family, has emerged as a promising candidate in oncology research due to its potent antiproliferative and pro-apoptotic activities against a wide spectrum of cancer cells.[1][2][3] This guide provides a comparative overview of this compound's effectiveness in different cancer models, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further investigation and drug development efforts.
Comparative Efficacy of this compound Across Different Cancer Cell Lines
The cytotoxic and growth-inhibitory effects of this compound vary significantly across different cancer types. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following table summarizes the IC50 values of this compound in various human cancer cell lines, providing a quantitative basis for comparison.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468 | ~10-70 | [4] |
| MDA-MB-231 | ~10-70 | [4] | |
| HCC1806 | ~10-70 | ||
| HCC1937 | ~10-70 | ||
| SW527 | ~10-70 | ||
| Breast Cancer | Bcap-37 | Not specified | |
| MCF-7 | Not specified | ||
| Gastric Cancer | NCI-N87 | <300 | |
| BGC-823 | <300 | ||
| SNU-16 | <300 | ||
| SGC-7901 | <300 | ||
| MGC-803 | <300 | ||
| Bladder Cancer | T24 | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Key Mechanisms of Action: A Multi-pronged Attack on Cancer
This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing cell cycle arrest and apoptosis. It has been shown to disrupt the cytoskeletal components of cancer cells and inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A significant and recurring mechanism of action is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3. The inhibition of STAT3 phosphorylation is a critical event that leads to the downregulation of genes involved in cell proliferation and survival. Additionally, this compound has been found to modulate other important signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound in cancer cells.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: this compound suppresses the PI3K/Akt signaling pathway.
Synergistic Potential with Chemotherapeutic Agents
An important aspect of this compound's therapeutic potential is its ability to synergize with existing chemotherapy drugs. Studies have shown that co-administration of this compound with agents like cisplatin and doxorubicin can significantly enhance their cytotoxic effects, potentially allowing for lower effective doses and reduced side effects. For instance, in gastric cancer cells, this compound was found to significantly increase the sensitivity of cancer cells to doxorubicin.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-300 nM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Overview
The following diagram outlines a typical experimental workflow for evaluating the anticancer effects of this compound.
Caption: A standard workflow for in vitro analysis of this compound.
References
- 1. phcogrev.com [phcogrev.com]
- 2. This compound, An Experimental Lead Triterpenoid with Anticancer, Immunomodulatory and Novel Effects Against Degenerative Diseases. A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Cucurbitacin E: An In Vitro and In Vivo Correlation
Cucurbitacin E, a tetracyclic triterpenoid found in various plants of the Cucurbitaceae family, has garnered significant attention within the scientific community for its potent anticancer properties. This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of this compound, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential against various cancer types.
In Vitro Anticancer Activity: A Comparative Analysis
The in vitro efficacy of this compound (CuE) has been demonstrated across a wide range of cancer cell lines. Its cytotoxic and antiproliferative effects are often compared with other members of the cucurbitacin family, such as Cucurbitacin B (CuB), D (CuD), and I (CuI). The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.
Table 1: Comparative In Vitro Anticancer Activity (IC50) of Cucurbitacins
| Cancer Type | Cell Line | This compound (CuE) | Cucurbitacin B (CuB) | Cucurbitacin D (CuD) | Cucurbitacin I (CuI) | Reference |
| Gastric Cancer | NCI-N87 | 80 - 130 nM | >10 µM (less effective) | >10 µM (less effective) | >10 µM (less effective) | |
| SNU-16 | 80 - 130 nM | >10 µM (less effective) | >10 µM (less effective) | >10 µM (less effective) | ||
| MGC-803 | 80 - 130 nM | >10 µM (less effective) | >10 µM (less effective) | >10 µM (less effective) | ||
| SGC-7901 | 80 - 130 nM | >10 µM (less effective) | >10 µM (less effective) | >10 µM (less effective) | ||
| BGC-823 | 80 - 130 nM | >10 µM (less effective) | >10 µM (less effective) | >10 µM (less effective) | ||
| Breast Cancer | MDA-MB-468 (TNBC) | ~10 - 70 nM | Potent | - | - | |
| SW527 (TNBC) | ~10 - 70 nM | Potent | - | - | ||
| MDA-MB-231 (TNBC) | ~10 - 70 nM | Potent | - | - | ||
| HCC1806 (TNBC) | ~10 - 70 nM | Potent | - | - | ||
| HCC1937 (TNBC) | ~10 - 70 nM | Potent | - | - | ||
| Bcap37 | Inhibited at 0.1-100 µM | - | - | - | ||
| Melanoma | A375 | ~2 µM | - | - | - | |
| Lung Cancer | A549 | Potent Inhibition | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). This table presents a summary of reported ranges.
As evidenced in Table 1, this compound demonstrates significant potency, particularly against gastric and triple-negative breast cancer (TNBC) cell lines, often with IC50 values in the nanomolar range. In a comparative study on gastric cancer cell lines, CuE showed the highest potential among eight different cucurbitacins, killing more than 70% of cells at a concentration of 10 µM.
In Vivo Anticancer Activity: Xenograft Models
The promising in vitro results of this compound have been translated into in vivo studies, primarily utilizing xenograft models in immunocompromised mice. These studies are crucial for evaluating a compound's therapeutic efficacy and potential toxicity in a living organism.
Table 2: Comparative In Vivo Anticancer Activity in Xenograft Models
| Compound | Cancer Type | Animal Model | Treatment Protocol | Key Outcomes | Reference |
| This compound (CuE) | Gastric Cancer | Nude mice with NCI-N87 xenografts | 1 mg/kg, intraperitoneal injection | Significant reduction in tumor volume and weight. Synergistic effect with Doxorubicin. | |
| Melanoma | BALB/c nude mice with A375 xenografts | Not specified | Significantly slowed tumor growth; reduced average tumor weight and volume. | ||
| Cucurbitacin B (CuB) Prodrug | Breast Cancer | 4T1 xenograft mice model | 5 mg/kg/day | 53.8% tumor growth inhibition (TGI). | |
| Doxorubicin (Dox) | Gastric Cancer | Nude mice with NCI-N87 xenografts | 2 mg/kg, intraperitoneal injection | Reduction in tumor volume and weight. |
In vivo studies have confirmed the antitumor activity of this compound. For instance, in a gastric cancer xenograft model, CuE administration led to a significant reduction in tumor volume and weight. Notably, CuE has also been shown to enhance the efficacy of conventional chemotherapy drugs. When combined with doxorubicin (Dox), CuE exhibited a synergistic effect in inhibiting gastric cancer growth both in vitro and in vivo. Similarly, low-dose CuE was found to enhance the growth-inhibitory effect of cisplatin on breast cancer cells.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. A primary mechanism of action is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. The phosphorylation of STAT3 is a key step in its activation and subsequent translocation to the nucleus, where it promotes the transcription of genes involved in cell survival and proliferation. CuE has been shown to inhibit the phosphorylation of STAT3, thereby blocking this pro-cancerous signaling cascade.
Furthermore, this compound has been reported to suppress the PI3K/Akt and MAPK signaling pathways, both of which are crucial for cancer cell growth and survival. By impairing Akt activation, CuE can induce G2/M cell cycle arrest and apoptosis in cancer cells.
Safety Operating Guide
Navigating the Safe Disposal of Cucurbitacin E: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of potent compounds like Cucurbitacin E is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
This compound, a plant-derived triterpenoid, is recognized for its diverse biological activities, including potent cytotoxic effects that are valuable in cancer research.[1] However, its toxicity also necessitates stringent disposal protocols. This document outlines the necessary safety precautions, waste segregation, and disposal methods to manage this compound waste effectively.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed.[2] It is imperative to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its toxicological properties.
| Hazard Classification | Data | Source |
| Acute Toxicity (Oral) | LD50: 340 mg/kg (mouse) | [2] |
| GHS Hazard Statement | H302: Harmful if swallowed | [2] |
| Primary Irritant Effect | No irritant effect on skin or eyes has been noted. | [2] |
| Sensitization | No sensitizing effects are known. |
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to provide a clear, operational workflow for the disposal of this compound and materials contaminated with it. These steps synthesize general guidelines for hazardous and cytotoxic waste management and apply them specifically to this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.
-
Personal Protective Equipment: Due to its cytotoxic nature, a comprehensive PPE protocol is mandatory.
-
Gloves: Wear double gloves; an inner nitrile glove and an outer glove appropriate for handling chemicals.
-
Gown: A disposable, low-permeability gown with long sleeves and closed cuffs is required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Respiratory Protection: If there is a risk of aerosol generation and work is not performed in a containment device, a NIOSH-approved respirator should be used.
-
2. Waste Segregation and Containerization:
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Pure this compound: Dispose of the original manufacturer's container with the remaining chemical as hazardous waste. The container must be securely capped and labeled.
-
Contaminated Labware: Items such as gloves, bench paper, pipette tips, and other disposables contaminated with this compound are considered cytotoxic waste. These should be collected in a designated, leak-proof container lined with a clear plastic bag and clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".
-
-
Liquid Waste:
-
Stock Solutions: Solutions of this compound in organic solvents (e.g., ethanol, DMSO) should be collected in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the solvent used.
-
Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the drain. They must be collected as hazardous chemical waste.
-
-
Sharps Waste:
-
Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic". The label should also include the full chemical name ("this compound") and the associated hazards.
-
Waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks.
4. Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Do not allow hazardous waste to accumulate. Be aware of and adhere to the time and quantity limits for waste storage in your laboratory.
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
Small Spills (<5 mL or 5 g): If a small spill occurs outside of a containment hood, personnel wearing appropriate PPE should gently cover the spill with absorbent pads to prevent aerosolization. For solid spills, wet the material with a suitable solvent before wiping. The area should then be decontaminated. All cleanup materials must be disposed of as cytotoxic waste.
-
Large Spills (>5 mL or 5 g): Evacuate the area and alert others. Contact your institution's EHS or emergency response team immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush the eyes for at least 15 minutes with an emergency eyewash station and seek immediate medical attention.
-
Ingestion or Inhalation: Seek immediate medical attention.
-
Workflow for Proper Disposal of this compound
The following diagram illustrates the logical steps for the safe disposal of this compound waste.
References
Personal protective equipment for handling Cucurbitacin E
Essential Safety and Handling Guide for Cucurbitacin E
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational handling and disposal, establishing a foundation of trust and safety in your laboratory practices.
This compound is a plant-derived triterpenoid compound that should be handled with care due to its potential toxicity. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed.[1] Related compounds, such as Cucurbitacin B and I, are classified as fatal if swallowed, highlighting the need for stringent safety measures.[2][3]
Hazard and Exposure Data
A summary of key quantitative data for this compound is provided below. This information is critical for risk assessment and procedural planning.
| Data Point | Value | Source |
| Acute Toxicity | ||
| Oral LD50 (mouse) | 340 mg/kg | [1] |
| Intraperitoneal LD50 (mouse) | 2 mg/kg | |
| Physical/Chemical Properties | ||
| Form | Crystalline solid | |
| Solubility (organic solvents) | Approx. 30 mg/mL in ethanol, DMSO, and dimethyl formamide | |
| Solubility (aqueous buffer) | Approx. 0.2 mg/mL in a 1:4 solution of ethanol:PBS (pH 7.2) | |
| Storage | ||
| Recommended Temperature | -20°C | |
| Stability | ≥ 4 years at -20°C |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure.
Hand Protection
While the specific SDS for this compound does not recommend a specific glove material due to a lack of testing, guidance for similar hazardous compounds suggests the use of compatible chemical-resistant gloves.
-
Recommended Gloves : Use unlined nitrile, butyl, or barrier laminate gloves. These materials provide good resistance against a range of chemicals. Avoid latex gloves as they offer inadequate protection.
-
Glove Thickness : For handling concentrated solutions or for prolonged tasks, use gloves with a thickness of at least 11 mil. For less intensive work, thinner disposable nitrile gloves may be used but should be changed frequently.
-
Glove Technique : When working with hands below the waist, wear gloves under the sleeves of your lab coat to prevent chemicals from running down your arms and into the gloves. If working with hands above your head, cuff the gloves to catch any drips. Always wash hands thoroughly after removing gloves.
Eye and Face Protection
-
Mandatory Equipment : Wear safety glasses with side shields or tightly fitting safety goggles (conforming to EN 166 standards).
-
Enhanced Protection : If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.
Body Protection
-
Laboratory Coat : A standard lab coat is required to protect against incidental contact.
-
Apron : For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
-
Standard Handling : Under normal conditions with adequate engineering controls (e.g., a chemical fume hood), respiratory protection is not typically required.
-
Risk of Aerosolization : If handling the solid powder outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a P3 particulate filter is necessary.
Operational Handling and Workflow
The following diagram outlines the standard workflow for safely handling this compound, from initial preparation to final disposal.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Step 1: Evacuate and Alert
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large, volatile, or involves the solid powder in an unventilated area, evacuate the laboratory and call for emergency assistance.
Step 2: Assess and Secure the Area
-
From a safe distance, identify the spilled material and the extent of the spill.
-
If flammable solvents are involved, extinguish all nearby ignition sources.
-
Ensure the area is well-ventilated by opening a fume hood sash.
Step 3: Don Appropriate PPE
-
Before attempting cleanup, don the full PPE as described above, including double-gloving with chemical-resistant gloves.
Step 4: Contain and Clean the Spill
-
For Solid Spills :
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop or sweep the material into a designated, labeled hazardous waste container. Do not dry sweep.
-
-
For Liquid Spills (this compound in solvent) :
-
Create a dike around the spill using an inert absorbent material such as vermiculite, cat litter, or spill pillows.
-
Working from the outside in, apply the absorbent material to the spill.
-
Once the liquid is fully absorbed, scoop the material into a labeled hazardous waste container.
-
Step 5: Decontaminate and Dispose
-
Clean the spill area thoroughly with soap and water.
-
Place all contaminated materials (absorbents, paper towels, used PPE) into a sealed, labeled hazardous waste bag or container.
-
Arrange for disposal according to your institution's hazardous waste procedures.
Waste Disposal Plan
Proper segregation and disposal of waste are the final steps in the safe handling process.
-
Solid Waste :
-
Place any solid this compound waste or contaminated materials (e.g., weigh boats, contaminated filter paper) into a clearly labeled, sealed container for solid chemical waste.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a compatible, leak-proof, and sealed hazardous waste container.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's disposal protocols.
-
-
Sharps :
-
Any needles or sharp implements contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated solvent hazards.
-
Store waste containers in a designated satellite accumulation area, ensuring incompatible waste types are segregated.
-
-
Final Disposal :
-
Follow all local, regional, and national regulations for the final disposal of the hazardous waste, which is typically handled by a certified environmental management company.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
